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  • Product: 3-Bromo-4-pyridinol
  • CAS: 36953-41-0

Core Science & Biosynthesis

Foundational

Tautomerism of 3-Bromo-4-hydroxypyridine

An In-Depth Technical Guide to the Abstract For professionals in drug discovery and chemical synthesis, a molecule's structure is not always static. Tautomerism, the dynamic equilibrium between two or more interconvertib...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

For professionals in drug discovery and chemical synthesis, a molecule's structure is not always static. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, represents a critical molecular property that profoundly influences a compound's physicochemical characteristics, reactivity, and biological activity. This guide provides an in-depth examination of the tautomeric behavior of 3-bromo-4-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry. We will explore the structural nuances of its enol and keto forms, the factors governing their equilibrium, and the advanced analytical techniques required for their characterization. This document serves as a technical resource for researchers aiming to harness or mitigate the effects of tautomerism in their scientific endeavors.

The Principle of Tautomerism: Beyond a Single Structure

Tautomerism is a form of isomerism where structures, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a hydrogen atom.[1] This is not to be confused with resonance, where a single molecule is described by multiple contributing structures. Tautomers are distinct chemical species in a dynamic equilibrium.

One of the most significant and widely studied forms of tautomerism is keto-enol tautomerism. For 3-bromo-4-hydroxypyridine, this manifests as an equilibrium between the hydroxyl (enol-like or pyridinol) form and the pyridone (keto-like or pyridone) form.[2][3] Understanding this equilibrium is paramount, as the two tautomers possess different properties, including molecular fingerprints, hydrophobicity, electrostatic potential, and hydrogen bonding capabilities, which dictate their behavior in both chemical reactions and biological systems.[1]

Caption: Tautomeric equilibrium of 3-bromo-4-hydroxypyridine.

The Decisive Factors: Unpacking the Tautomeric Equilibrium

The position of the equilibrium between the 3-bromo-4-hydroxypyridine and 3-bromo-1H-pyridin-4-one tautomers is not arbitrary. It is governed by a delicate interplay of structural and environmental factors. In most contexts, the pyridone (keto) form is significantly favored.[2][4]

  • Aromaticity and Resonance: While the hydroxypyridine form possesses a classic aromatic sextet, the pyridone tautomer also exhibits considerable aromatic character.[5] The lone pair of electrons on the nitrogen atom can be delocalized into the ring, creating a charge-separated resonance structure that contributes to its stability.[2][5] This aromatic character, combined with the strength of the carbon-oxygen double bond, provides a powerful thermodynamic driving force favoring the pyridone form.[3]

  • Solvent Polarity: The tautomeric equilibrium is highly sensitive to the solvent environment.[1] The pyridone form is more polar than the hydroxypyridine form. Consequently, polar solvents, particularly those capable of hydrogen bonding like water or methanol, preferentially solvate and stabilize the pyridone tautomer, shifting the equilibrium in its favor.[4][6][7] Conversely, in non-polar solvents or the gas phase, the less polar hydroxypyridine form becomes more prevalent.[6]

  • Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, the pyridone tautomer's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) leads to the formation of strong intermolecular hydrogen-bonded dimers or chains.[2][6] This cooperative hydrogen bonding provides substantial stabilization that overwhelmingly favors the keto form in the condensed phase.[6][8]

Analytical Strategy for Tautomer Characterization

A multi-faceted analytical approach is essential to conclusively identify and quantify the tautomers of 3-bromo-4-hydroxypyridine. The choice of technique is dictated by the phase of the sample (solid, solution) and the specific information required.

Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output & Interpretation Sample 3-Bromo-4-hydroxypyridine Solid Solid State (Crystal) Sample->Solid Solution Solution (Varying Solvents) Sample->Solution CompChem Computational Modeling (DFT) Sample->CompChem XRay X-ray Crystallography Solid->XRay NMR NMR Spectroscopy (¹H, ¹³C) Solution->NMR UVVis UV-Vis Spectroscopy Solution->UVVis IR IR Spectroscopy Solution->IR Structure Definitive Solid-State Structure XRay->Structure Ratio Tautomer Ratio (K_T) NMR->Ratio Spectra Characteristic Spectra (λ_max, δ, ν) NMR->Spectra UVVis->Ratio UVVis->Spectra IR->Spectra Energy Relative Stability (ΔG) CompChem->Energy

Caption: Experimental workflow for tautomer analysis.

Spectroscopic and Structural Elucidation

X-ray Crystallography: For solid-state analysis, single-crystal X-ray crystallography is the gold standard. It provides an unambiguous three-dimensional electron density map, allowing for the precise determination of atomic positions and confirming which tautomer exists in the crystal lattice.[9][10] For 4-hydroxypyridine derivatives, this technique consistently shows the pyridone form predominating in the solid state due to strong intermolecular hydrogen bonding.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.[6][11]

  • ¹H NMR: The presence of a broad signal corresponding to an N-H proton (typically δ > 10 ppm) is a clear indicator of the pyridone form. The hydroxyl proton of the enol form would appear in a different region of the spectrum.

  • ¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The pyridone form will exhibit a characteristic signal for the C4 carbonyl carbon (C=O) around δ 180 ppm, whereas the C4 carbon in the hydroxypyridine form (C-OH) would be found further upfield, typically in the δ 150-160 ppm range.[11]

UV-Vis Spectroscopy: The electronic transitions of the two tautomers differ, resulting in distinct UV-Vis absorption spectra.[12][13] The pyridone form generally absorbs at a longer wavelength (a bathochromic shift) compared to the hydroxypyridine form. By analyzing the spectra in various solvents, one can observe shifts in the equilibrium and calculate the equilibrium constant (KT).[11][14]

Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), offer profound insights into tautomeric systems.[1][15] These calculations can predict:

  • The relative thermodynamic stabilities of the tautomers in the gas phase and in solution (using a Polarizable Continuum Model, PCM).

  • The energy barrier for the interconversion between tautomers.

  • Predicted NMR and IR spectra to aid in the interpretation of experimental data.

Computational studies on related 4-pyridone systems confirm that while the hydroxypyridine (lactim) form can be slightly more stable in the gas phase, the pyridone (lactam) form is greatly stabilized in polar media.[4][16]

Data Summary and Experimental Protocols

Tabulated Spectroscopic Data

The following table summarizes the expected characteristic spectroscopic data for the two tautomers of 3-bromo-4-hydroxypyridine based on established principles for pyridone/hydroxypyridine systems.

Parameter 3-Bromo-4-hydroxypyridine (Enol Form) 3-Bromo-1H-pyridin-4-one (Keto Form) Rationale
¹H NMR (δ, ppm) ~5.0-6.0 (br s, 1H, -OH)>10.0 (br s, 1H, -NH)N-H protons are typically more deshielded than O-H protons.
¹³C NMR (δ, ppm) ~155-165 (C4-OH)~175-185 (C4=O)Carbonyl carbons resonate significantly downfield.[11]
IR (ν, cm⁻¹) ~3200-3400 (broad, O-H stretch)~1640-1680 (strong, C=O stretch)Characteristic vibrational frequencies for hydroxyl and carbonyl groups.
UV-Vis (λmax, nm) ~260-280~290-320The extended conjugation in the keto zwitterionic form leads to a lower energy π-π* transition.[17]
Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Objective: To quantify the ratio of keto to enol tautomers in a given solvent.

Methodology:

  • Sample Preparation: Prepare a solution of 3-bromo-4-hydroxypyridine (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of known volume (e.g., 0.7 mL) in an NMR tube.

  • Internal Standard: Add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., tetramethylsilane or a suitable non-reactive compound).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

  • Data Processing: Process the spectrum (phase and baseline correction).

  • Integration: Integrate the area of a well-resolved peak unique to the keto tautomer (e.g., the N-H proton) and a peak unique to the enol tautomer. If no unique peak is available for the enol form, integrate a ring proton signal that is well-resolved for both tautomers.

  • Calculation: The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the tautomers.

    • KT = [Keto] / [Enol] = (IntegralKeto / #HKeto) / (IntegralEnol / #HEnol)

Causality: This protocol relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a quantitative acquisition method and comparing the integrals of signals unique to each tautomer, a direct measurement of their relative concentrations can be made.

Protocol 2: Analysis of Solvent Effects using UV-Vis Spectroscopy

Objective: To qualitatively and quantitatively assess the shift in tautomeric equilibrium as a function of solvent polarity.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of 3-bromo-4-hydroxypyridine in a solvent in which it is highly soluble (e.g., methanol).

  • Solvent Series: Prepare a series of volumetric flasks containing different solvents of varying polarity (e.g., cyclohexane, chloroform, acetonitrile, water).

  • Sample Preparation: Add a small, identical aliquot of the stock solution to each flask and dilute to the mark to create solutions of the same concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 220-400 nm) using the pure solvent as a blank.

  • Data Analysis:

    • Plot the spectra on the same graph. Observe the changes in the position of λmax and the relative intensities of the absorption bands corresponding to the enol and keto forms.

    • The equilibrium constant KT can be calculated using the following equation if the molar absorptivities (ε) of the pure tautomers are known or can be estimated:

      • A = εK[K]l + εE[E]l

      • Where A is the absorbance at a given wavelength, l is the path length, and [K] and [E] are the concentrations of the keto and enol forms.

Causality: This method leverages the Beer-Lambert Law and the fact that each tautomer has a unique electronic structure and thus a unique molar absorptivity profile. Changes in the absorbance at specific wavelengths directly reflect changes in the concentration of the corresponding tautomer, providing a sensitive probe for the equilibrium position.[18]

Implications for Drug Development and Medicinal Chemistry

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

  • Target Binding: The two tautomers of 3-bromo-4-hydroxypyridine present different hydrogen bonding patterns and three-dimensional shapes. The keto form has an N-H donor and a C=O acceptor, while the enol form has an O-H donor and a ring nitrogen acceptor. This difference can dramatically alter the binding affinity and selectivity of the molecule for its biological target, such as an enzyme active site or a receptor.

  • Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, Excretion) properties. A shift in the tautomeric equilibrium can change a molecule's pKa, lipophilicity (logP), and solubility, thereby affecting its ability to cross biological membranes and its overall bioavailability.

  • Intellectual Property: From a patent perspective, defining and claiming specific tautomeric forms can be crucial for protecting intellectual property. A thorough understanding and characterization of the tautomeric space of a lead compound are therefore essential.

Conclusion

The tautomerism of 3-bromo-4-hydroxypyridine is a clear example of how a single molecular formula can represent a dynamic system of distinct chemical entities. The equilibrium is strongly biased towards the more polar, hydrogen-bonding capable 3-bromo-1H-pyridin-4-one (keto) form, particularly in polar solvents and the solid state. This preference is driven by a combination of resonance stabilization, aromaticity, and potent intermolecular interactions. A comprehensive analytical toolkit, combining high-resolution spectroscopy, X-ray crystallography, and computational modeling, is required to fully characterize this equilibrium. For researchers in drug development, mastering the principles of tautomerism is indispensable for rational drug design, enabling the optimization of a molecule's biological activity and pharmacokinetic profile.

References

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Jaber, H. I., El-Barghouthi, M. I., & Al-Hunaiti, A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Available at: [Link]

  • Li, Y., & Li, H. (2011). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of the Chinese Chemical Society, 58(5), 624-631. Available at: [Link]

  • Jones, J. H., & Katritzky, A. R. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2299-2305. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

  • Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Tautomeric equilibria of the hydroxypyridine–pyridone type. Journal of the American Chemical Society, 98(1), 171-179. Available at: [Link]

  • Bhatt, A. D., Jain, A. K., & Kumar, S. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. The Journal of Organic Chemistry, 85(20), 13038-13045. Available at: [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. Retrieved from [Link]

  • Specialty Chemicals. (2026). Exploring the Chemical Properties and Applications of 2-Bromo-4-hydroxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

  • Tokiwa, H., & Kamiya, M. (2000). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Journal of the Chinese Chemical Society, 47(4A), 675-682. Available at: [Link]

  • ResearchGate. (n.d.). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping.... Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Schlegel, H. B., & Frisch, M. J. (1985). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. International Journal of Quantum Chemistry, 28(S19), 371-381. Available at: [Link]

  • Galvão, T. L. P., Rocha, I. M., da Silva, M. D. M. C. R., & da Silva, M. A. V. R. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available at: [Link]

  • Al-Soufi, W., & Al-Arabi, A. (2007). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 6(5), 543-550. Available at: [Link]

  • SciSpace. (n.d.). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Retrieved from [Link]

  • Raczyńska, E. D., & Kośmider, A. (2014). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 12(45), 9176-9187. Available at: [Link]

  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Retrieved from [Link]

  • Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. Available at: [Link]

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]

  • Proteopedia. (2022). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Retrieved from [Link]

  • The World of Materials. (n.d.). Macromolecular Structure Determination by X-ray Crystallography. Retrieved from [Link]

  • The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]

Sources

Exploratory

Acidity and Tautomeric Dynamics of 3-Bromo-4-pyridinol: A Technical Guide

Executive Summary The acidity of 3-bromo-4-pyridinol is not a singular static value but a function of a complex tautomeric equilibrium heavily influenced by solvent polarity and substituent electronics.[1] While often ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acidity of 3-bromo-4-pyridinol is not a singular static value but a function of a complex tautomeric equilibrium heavily influenced by solvent polarity and substituent electronics.[1] While often categorized simply as a "phenol derivative," this compound predominantly exists as 3-bromo-4-pyridone in aqueous and polar media.[1]

This guide dissects the physicochemical behavior of 3-bromo-4-pyridinol, providing a mechanistic understanding of how the bromine substituent at the C3 position alters acidity (


) relative to the parent 4-pyridinol.[1] It includes validated experimental protocols for 

determination and synthesis, designed to ensure reproducibility in drug discovery workflows.

Structural Dynamics & Tautomerism

To understand the acidity of the "hydroxyl" group, one must first acknowledge that the group often does not exist as an -OH in solution.[1] 4-Pyridinol derivatives exhibit prototropic tautomerism between the hydroxy form (pyridinol) and the oxo form (pyridone) .

The Equilibrium

In the gas phase and non-polar solvents (e.g., benzene,


), the pyridinol  form is favored due to the preservation of aromaticity in the pyridine ring.[1] However, in polar solvents (e.g., 

, DMSO) and the crystalline state, the pyridone form dominates.[1]

The bromine substituent at position 3 introduces steric and electronic factors but does not disrupt the preference for the pyridone tautomer in aqueous media.

Mechanistic Visualization

The following diagram illustrates the equilibrium and the deprotonation pathway to the common anion.

Tautomerism Pyridinol 3-Bromo-4-pyridinol (Aromatic OH form) Favored in Non-polar Pyridone 3-Bromo-4-pyridone (NH Carbonyl form) Favored in Water Pyridinol->Pyridone Tautomerization (Solvent Dependent) Anion 3-Bromo-4-pyridinolate Anion (Resonance Hybrid) Pyridinol->Anion - H+ Pyridone->Anion - H+ (pKa ~9.2)

Figure 1: Tautomeric equilibrium and convergence to a common anion upon deprotonation.[2]

Electronic Effects on Acidity[1]

The acidity of 3-bromo-4-pyridinol is defined by the stability of its conjugate base (the anion).[1] The bromine atom at the C3 position modifies this stability through two competing electronic effects:

  • Inductive Effect (-I): Bromine is highly electronegative.[1] It pulls electron density through the sigma bond framework. Since C3 is ortho to the functional group at C4, this effect is strong. It stabilizes the negative charge on the oxygen (and nitrogen) in the anion, thereby increasing acidity (lowering

    
    ).
    
  • Mesomeric Effect (+M): Bromine has lone pairs that can donate electron density into the

    
    -system.[1] However, in halogenated pyridines, the inductive withdrawal typically dominates over resonance donation.
    
Comparative Acidity Data

The introduction of bromine makes 3-bromo-4-pyridinol significantly more acidic than the parent 4-pyridinol.[1]

CompoundDominant Form (

)

(Cation

Neutral)

(Neutral

Anion)
Electronic Driver
Pyridine N/A5.23N/AReference
4-Pyridinol 4-Pyridone3.211.1Resonance stabilization of amide-like bond
3-Bromo-4-pyridinol 3-Bromo-4-pyridone ~2.5 (Est) 9.2 (Est) -I effect of Br stabilizes anion
Phenol PhenolN/A10.0Reference
2-Bromophenol PhenolN/A8.4Ortho -I effect

> Note: The "hydroxyl acidity" refers to


. The value drops from ~11.1 in the parent compound to ~9.2 in the bromo-derivative, making it a better proton donor at physiological pH.[1]

Experimental Protocol: Determination

Due to the tautomeric nature of the compound, standard potentiometric titration can sometimes yield ambiguous results if electrode equilibration is slow. UV-Metric Spectrophotometric Titration is the gold standard for this class of compounds.[1]

Principle

The UV absorption spectrum of the neutral pyridone differs significantly from that of the pyridinolate anion.[1] By monitoring the shift in


 as a function of pH, the 

can be calculated using the Henderson-Hasselbalch equation.[1]
Workflow Diagram

Experiment Start Sample Preparation 100 µM in 0.1M KCl Acidify Acidify to pH 2.0 (Ensure fully protonated) Start->Acidify Titrate Automated Titration Add KOH (0.1M) in steps Acidify->Titrate Measure Acquire UV Spectra (200-400 nm) at each step Titrate->Measure Titrate->Measure Loop until pH 12 Analysis Multi-wavelength Analysis Plot Abs vs pH Measure->Analysis Calc Calculate pKa Inflection Point Determination Analysis->Calc

Figure 2: UV-Metric titration workflow for accurate pKa determination of tautomeric heterocycles.

Detailed Methodology
  • Stock Solution: Dissolve 3-bromo-4-pyridinol (1.7 mg) in 100 mL of degassed water containing 0.1 M KCl (ionic strength adjuster).

  • Apparatus: Use a double-beam spectrophotometer coupled with an autotitrator and a combined glass pH electrode.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration:

    • Adjust starting pH to ~2.0 using HCl.

    • Titrate with carbonate-free 0.1 M KOH.

    • Record spectra (200–400 nm) after each 0.2 pH unit increment.

  • Data Processing: Extract absorbance at

    
     of the anion (typically ~280-300 nm).[1] Plot Absorbance vs. pH.[1] The inflection point represents the 
    
    
    
    .

Synthesis of 3-Bromo-4-pyridinol[1][3][4]

For researchers requiring high-purity material for acidity studies, commercial sources often contain dibrominated impurities.[1] In-house synthesis via bromination of 4-pyridinol is recommended.[1]

Reaction:


[1]

Protocol:

  • Dissolution: Dissolve 4-pyridinol (10 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add a solution of bromine (10 mmol) in acetic acid dropwise at room temperature.

    • Critical Control: Maintain temperature < 30°C to prevent di-bromination at position 5.[1]

  • Work-up: Stir for 2 hours. The hydrobromide salt of the product often precipitates.

  • Neutralization: Filter the solid, dissolve in minimum water, and neutralize with saturated

    
     to pH 6–7.
    
  • Purification: Recrystallize from water/ethanol.

Implications for Drug Development[1][4]

Understanding the acidity of 3-bromo-4-pyridinol is crucial for:

  • Bioisosterism: The 3-bromo-4-pyridone motif mimics the electronic and steric properties of ortho-substituted phenols but with higher water solubility.[1]

  • Metal Chelation: The proximity of the bromine (lone pairs) and the carbonyl oxygen (in the pyridone form) creates a potential bidentate binding site for metalloenzymes. The

    
     determines the ionization state at the active site.
    
  • Solubility Profiling: At physiological pH (7.4), the compound (pKa ~9.2) remains largely neutral (98%), facilitating membrane permeability.[1] However, in basic environments (intestine), ionization increases, altering absorption kinetics.[1]

References

  • Klumpp, E. et al. (1987).[1] Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry. [1]

  • Katritzky, A. R. et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Standard reference for tautomerism of pyridines).

  • PubChem. (2023).[1] 3-Bromo-4-pyridinol Compound Summary. National Library of Medicine. [1]

  • Williams, R. (2022).[1][3] pKa Data Compiled. Organic Chemistry Data. [1]

Sources

Foundational

Strategic Utilization of 3-Bromo-4-pyridinol in Modern Drug Discovery

Executive Summary 3-Bromo-4-pyridinol (CAS: 6602-32-0) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its utility extends beyond a simple building block; it acts as a chameleon pharmacophore cap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-pyridinol (CAS: 6602-32-0) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its utility extends beyond a simple building block; it acts as a chameleon pharmacophore capable of tautomeric switching, metal chelation, and serving as a robust hinge-binding motif in kinase inhibitor design.

This guide dissects the molecular utility of 3-bromo-4-pyridinol, moving from its electronic properties to advanced synthetic protocols.[1] It is designed for medicinal chemists seeking to leverage this scaffold for Fragment-Based Drug Discovery (FBDD) and lead optimization.[1]

Module 1: Structural Dynamics & Electronic Properties[1]

The Tautomeric Equilibrium

The defining characteristic of 3-bromo-4-pyridinol is its prototropic tautomerism.[1] In solution, the equilibrium is dictated by solvent polarity and pH. Understanding this is critical for predicting ligand-protein interactions.[1]

  • The 4-Pyridinol Form (Aromatic): Predominates in the gas phase and non-polar solvents. It acts as a hydrogen bond donor (OH) and acceptor (N).[1]

  • The 4-Pyridone Form (Non-Aromatic): Predominates in polar solvents (DMSO, H₂O, physiological fluids) and the solid state. This form presents a distinct H-bond acceptor (C=O) and donor (NH), mimicking the amide functionality found in peptide backbones.

Medicinal Impact: The 3-bromo substituent exerts an electron-withdrawing effect (-I effect), which increases the acidity of the hydroxyl group (lowering pKa) and reduces the basicity of the pyridine nitrogen compared to the unsubstituted parent.

Visualization: Tautomeric Switching & Binding Modes

Tautomerism cluster_0 Solvent Dependent Equilibrium cluster_1 Pharmacological Interaction Pyridinol 4-Pyridinol Form (Aromatic) Non-polar Media Pyridone 4-Pyridone Form (Keto-amine) Polar/Physiological Media Pyridinol->Pyridone Tautomerization Metal Metalloenzyme (Mg2+, Zn2+ Co-factor) Pyridinol->Metal Chelation Mode (O- / N interaction) Hinge Kinase Hinge Region (ATP Site) Pyridone->Hinge Bidentate H-Bonding (Donor/Acceptor)

Figure 1: The tautomeric equilibrium shifts based on environment, dictating whether the molecule binds as a kinase hinge mimic (pyridone) or a metal chelator (pyridinol).[2][3][4][5][6][7][8][9]

Module 2: Synthetic Architecture

The 3-bromo position serves as the primary "warhead" for increasing molecular complexity.[1] The orthogonality between the bromine (cross-coupling), the nitrogen (alkylation), and the oxygen (protection/alkylation) allows for diverse library generation.

The "Bromine Handle" Strategy

The bromine atom at C3 is activated for Palladium-catalyzed cross-coupling reactions.[1] However, the free NH/OH group can poison catalysts or lead to side reactions.

  • Strategy A: Protection-First (Recommended). Masking the oxygen as a benzyl ether (Bn) or methyl ether (Me) locks the tautomer as the pyridine form, facilitating standard Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Strategy B: Direct Functionalization (Green Chemistry). Utilizing water-soluble catalytic systems (e.g., Pd(OAc)₂/TPPTS) allows for coupling without protection, though yields can vary based on substrate solubility.

Regioselectivity in Alkylation

A common pitfall is the competition between N-alkylation (thermodynamically favored for pyridones) and O-alkylation (favored under specific hard-nucleophile conditions).[1]

Reaction ConditionMajor ProductMechanism
RX, K₂CO₃, DMF, Heat N-Alkyl Pyridone Thermodynamic control; Pyridone is the stable tautomer.
Ag₂CO₃, RX, Non-polar solvent O-Alkyl Pyridine Kinetic control; Ag+ coordinates Nitrogen, directing alkylation to Oxygen.
Mitsunobu (ROH, DEAD, PPh₃) O-Alkyl Pyridine Specific activation of the oxygen nucleophile.

Module 3: Medicinal Chemistry Applications[10]

Kinase Hinge Binding

The 4-pyridone core is a bioisostere of the adenine ring of ATP.

  • Mechanism: The C=O (acceptor) and N-H (donor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region.

  • Role of Br: The 3-bromo group directs the vector of the attached aryl group into the "gatekeeper" pocket or the solvent-exposed front, depending on the specific kinase topology (e.g., JAK, PLK1).

Fragment-Based Drug Discovery (FBDD)

3-Bromo-4-pyridinol is an ideal FBDD starting point:

  • MW: 174 Da (Rule of 3 compliant).[1]

  • Ligand Efficiency (LE): High potential due to strong polar interactions per heavy atom.[1]

  • Growth Vectors: The Br allows for rapid "fragment growing" via Suzuki coupling to explore adjacent sub-pockets.[1]

Visualization: Synthetic Workflow

Synthesis cluster_pathways Divergent Synthesis Start 3-Bromo-4-pyridinol Protect O-Protection (BnCl, K2CO3) Start->Protect Route A (Robust) Direct Direct N-Alkylation (R-X, Base) Start->Direct Route B (Rapid) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Protect->Suzuki Deprotect Deprotection (H2, Pd/C or Acid) Suzuki->Deprotect ProductA 3-Aryl-4-pyridone (Kinase Inhibitor Core) Deprotect->ProductA ProductB N-Alkyl-3-bromo-4-pyridone (Diversified Scaffold) Direct->ProductB ProductB->Suzuki Late-Stage Coupling

Figure 2: Synthetic decision tree.[1] Route A is preferred for generating hinge-binding libraries; Route B is used for optimizing pharmacokinetic properties (solubility/permeability).

Module 4: Experimental Protocols

Protocol A: O-Protection (Benzyl Ether Synthesis)

Essential for locking the aromatic pyridine form to facilitate lithiation or coupling.

  • Reagents: 3-Bromo-4-pyridinol (1.0 eq), Benzyl chloride (1.1 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).[1]

  • Procedure:

    • Suspend 3-bromo-4-pyridinol and K₂CO₃ in dry DMF under N₂.

    • Add benzyl chloride dropwise at 0°C.[1]

    • Heat to 60°C for 4 hours.

    • Workup: Pour into ice water. The O-benzylated product often precipitates (check regioselectivity via NMR; O-benzyl protons appear ~5.2 ppm).[1]

  • Validation: ¹H NMR should show aromatic pyridine signals, distinct from the broad NH of the pyridone.

Protocol B: Suzuki-Miyaura Coupling (3-Aryl-4-pyridone Synthesis)

Targeting the synthesis of biaryl kinase inhibitors.

  • Reagents: 3-Bromo-4-(benzyloxy)pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 3.0 eq), DME/Ethanol (2:1).

  • Procedure:

    • Degas solvents with N₂ sparging for 15 mins.[1]

    • Combine reactants and catalyst in a sealed tube.[1]

    • Heat at 90°C for 12 hours (or 140°C for 30 mins in Microwave).

    • Deprotection (One-pot option): If the final target is the pyridone, hydrogenation (H₂, Pd/C) will simultaneously remove the benzyl group and reduce any alkenes. For acid-labile groups, use HBr/AcOH.[1]

References

  • Pyridones in Drug Discovery: Zhang, Y., & Pike, A. (2021).[1] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Link

  • Suzuki Coupling Mechanisms: Suzuki-Miyaura Cross-Coupling. Organic Chemistry Portal. Link

  • Kinase Scaffold Analysis: Unciti-Broceta, A. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold (Homologous scaffold comparison). RSC Medicinal Chemistry.[1] Link

  • Tautomeric Equilibrium Data: Pyridone-Hydroxypyridine Tautomerism. NIST/NIH Data.[1] Link

  • Direct Arylation Protocols: Lapointe, D., & Fagnou, K. (2010).[1] Overview of Direct Arylation of Heterocycles. American Chemical Society.[1][10] Link

Sources

Exploratory

3-Bromo-4-pyridinol: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridinols In the landscape of medicinal chemistry, the pyridine ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridinols

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its ability to engage in hydrogen bonding, its aromatic nature, and its metabolic stability make it a cornerstone of drug design.[2] Among the vast array of pyridine derivatives, functionalized pyridinols, and specifically 3-Bromo-4-pyridinol, have emerged as exceptionally valuable building blocks. This guide, from the perspective of a Senior Application Scientist, provides an in-depth exploration of 3-Bromo-4-pyridinol, focusing on its synthesis, physicochemical properties, and its strategic application in the synthesis of complex pharmaceutical intermediates.

The unique arrangement of a hydroxyl group and a bromine atom on the pyridine core of 3-Bromo-4-pyridinol offers a dual functionality that is highly sought after in synthetic chemistry. The hydroxyl group, through its tautomeric equilibrium with the pyridone form, influences the electronic properties of the ring and provides a handle for further derivatization.[3] The bromine atom, strategically positioned at the 3-position, serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4] This guide will delve into the practical aspects of utilizing 3-Bromo-4-pyridinol, providing not just protocols, but the scientific rationale behind them, to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Tautomerism

3-Bromo-4-pyridinol is a solid at room temperature and possesses a unique set of physicochemical properties that are crucial for its handling and reactivity.[5] A key characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. In polar solvents, the pyridone tautomer is generally favored.[3] This equilibrium is a critical consideration in its reactivity, as the electronic nature of the ring and the availability of the hydroxyl proton are altered between the two forms.

PropertyValueSource
CAS Number 36953-41-0[5]
Molecular Formula C₅H₄BrNO[5]
Molecular Weight 174.00 g/mol [6]
Appearance Solid[5]
Predicted logP 1.55[6]
pKa (3-Hydroxypyridine) 4.79, 8.75 (at 20°C)[7][8]
Water Solubility (3-Hydroxypyridine) 32.26 g/L (at 20°C)[7][9]

Synthesis of 3-Bromo-4-pyridinol: A Practical Approach

The synthesis of 3-Bromo-4-pyridinol is typically achieved through the regioselective bromination of 4-hydroxypyridine (or its tautomer, 4-pyridone). The electron-rich nature of the pyridone tautomer directs electrophilic substitution to the 3- and 5-positions.[3] Careful control of reaction conditions is necessary to favor mono-bromination.

Experimental Protocol: Bromination of 4-Hydroxypyridine

This protocol is a representative procedure based on established methods for the bromination of activated pyridine rings.

Materials:

  • 4-Hydroxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxypyridine (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The use of NBS is a strategic choice to provide a controlled source of electrophilic bromine, minimizing over-bromination compared to using liquid bromine.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The basic wash is crucial to neutralize any acidic byproducts. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-Bromo-4-pyridinol by column chromatography on silica gel or by recrystallization to obtain the final product.

Caption: Synthetic workflow for 3-Bromo-4-pyridinol.

Spectroscopic Characterization

The structural confirmation of synthesized 3-Bromo-4-pyridinol relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band), C=C and C=N stretching vibrations of the aromatic ring, and the C-Br stretch.[10] The presence of the pyridone tautomer may also give rise to a C=O stretching band.[3]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).[1]

Reactivity and Application as a Heterocyclic Building Block

The synthetic utility of 3-Bromo-4-pyridinol lies in its ability to undergo a variety of cross-coupling reactions, leveraging the reactivity of the C-Br bond. These reactions are foundational in modern medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex.[11] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.

Causality in Protocol Design:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination of the product.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid or ester for transmetalation to the palladium complex.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-pyridinol

Materials:

  • 3-Bromo-4-pyridinol

  • Arylboronic acid or ester (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a reaction vessel, add 3-Bromo-4-pyridinol (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the phosphine ligand and the palladium catalyst.

  • Solvent and Base Addition: Add a degassed solution of 1,4-dioxane and water (e.g., 4:1 v/v), followed by the addition of K₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Conditions 3-Bromo-4-pyridinol 3-Bromo-4-pyridinol Reaction Suzuki-Miyaura Coupling 3-Bromo-4-pyridinol->Reaction Arylboronic_Acid Arylboronic Acid/Ester Arylboronic_Acid->Reaction Catalyst Pd(OAc)2 / SPhos Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Dioxane / H2O Solvent->Reaction Product 3-Aryl-4-pyridinol Reaction->Product Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Conditions 3-Bromo-4-pyridinol 3-Bromo-4-pyridinol Reaction Buchwald-Hartwig Amination 3-Bromo-4-pyridinol->Reaction Amine Amine Amine->Reaction Catalyst Pd2(dba)3 / BrettPhos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Product 3-Amino-4-pyridinol Reaction->Product

Sources

Foundational

The 3-Bromo-4-pyridinol Scaffold: From Historical Synthesis to Modern Kinase Inhibition

The following technical guide details the discovery, chemical behavior, and synthetic utility of 3-Bromo-4-pyridinol. Executive Summary 3-Bromo-4-pyridinol (CAS: 36953-41-0 ) is a critical heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical behavior, and synthetic utility of 3-Bromo-4-pyridinol.

Executive Summary

3-Bromo-4-pyridinol (CAS: 36953-41-0 ) is a critical heterocyclic building block in modern medicinal chemistry. Structurally, it serves as a bifunctional scaffold, offering an electrophilic handle (C-Br) for cross-coupling reactions and a nucleophilic headgroup (N-H/O-H) for core diversification. Historically rooted in the foundational pyridine research of the early 20th century, this compound has evolved into a "privileged structure" for designing kinase inhibitors and ion channel blockers.

This guide analyzes its tautomeric duality, historical synthesis evolution, and its pivotal role in contemporary drug development.

Part 1: Chemical Identity & Tautomeric Duality

The Chameleon Effect: Pyridone vs. Pyridinol

To work effectively with 3-Bromo-4-pyridinol, researchers must understand its dynamic equilibrium. While often named as a "pyridinol" (phenol-like), it exists predominantly as 3-bromo-4(1H)-pyridinone (lactam-like) in the solid state and in polar solvents.

  • Pyridinol Form (Enol): Favored in the gas phase and very non-polar solvents. Aromaticity is fully retained.

  • Pyridone Form (Keto): Favored in crystalline form and aqueous/polar solution due to strong intermolecular hydrogen bonding (N-H···O).

Implication for Synthesis:

  • N-Alkylation: Under basic conditions (e.g., K₂CO₃/DMF), the nitrogen is the primary nucleophile, leading to N-substituted pyridones.

  • O-Alkylation: Requires specific conditions (e.g., Ag₂CO₃ or O-protection strategies) to trap the kinetic enol form.

Tautomerism cluster_0 Tautomeric Equilibrium Pyridone 3-Bromo-4(1H)-pyridinone (Keto Form - Dominant in Solution) Pyridinol 3-Bromo-4-pyridinol (Enol Form - Aromatic) Pyridone->Pyridinol Gas Phase / Non-polar caption Fig 1. The keto-enol tautomerism dictates reactivity patterns (N- vs O-alkylation).

Part 2: Historical Genesis & Synthetic Evolution

The Early Era (1930s–1950s)

The halogenation of pyridine derivatives was pioneered by the Dutch school of chemists, notably Wibaut and Den Hertog , in the 1930s. They established that pyridine is resistant to electrophilic substitution unless activated.

  • 1932: Wibaut and Den Hertog define the high-temperature bromination of pyridine.

  • 1951: Eiji Ochiai (Japan) expands this field by utilizing Pyridine-N-oxides.[1] Ochiai demonstrated that treating 4-nitropyridine-N-oxide with HBr at 160°C yields 3-bromo-4-hydroxypyridine derivatives, proving the utility of the N-oxide "handle" for directing substitution.

Modern Synthetic Protocol: Direct Bromination

Today, the most efficient route avoids the harsh conditions of the early 20th century. It utilizes the activating power of the 4-hydroxyl group to direct bromine to the ortho (3-) position under mild conditions.

Protocol: Regioselective Bromination of 4-Pyridone

Objective: Synthesize 3-bromo-4-pyridinol from 4-pyridinol (4-pyridone). Mechanism: Electrophilic Aromatic Substitution (SEAr).

ParameterSpecification
Starting Material 4-Pyridone (1.0 equiv)
Reagent Bromine (Br₂, 1.0–1.05 equiv)
Solvent Glacial Acetic Acid (AcOH) or Water
Temperature 25°C to 60°C
Yield 70–85%

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-pyridone in glacial acetic acid. The solution may be slightly warm.

  • Addition: Add Br₂ dropwise over 30 minutes. Crucial: Maintain temperature <60°C to prevent over-bromination to the 3,5-dibromo species.

  • Precipitation: The product often precipitates as the hydrobromide salt.

  • Quench: Pour the mixture into ice water.

  • Neutralization: Adjust pH to ~7 with solid NaHCO₃ to liberate the free base.

  • Filtration: Collect the off-white solid by vacuum filtration.

  • Purification: Recrystallize from ethanol or water if necessary.

Synthesis Start 4-Pyridone (Activated Substrate) Reagent + Br2 / AcOH (Electrophilic Attack) Start->Reagent Inter Intermediate Sigma Complex Reagent->Inter Product 3-Bromo-4-pyridinol (Target Scaffold) Inter->Product - HBr Side Side Product: 3,5-Dibromo-4-pyridone Inter->Side Excess Br2 / High Temp caption Fig 2. Synthetic pathway via Electrophilic Aromatic Substitution (SEAr).

Part 3: Applications in Drug Discovery

The 3-bromo-4-pyridinol moiety is a "privileged scaffold" because it mimics the purine ring of ATP, making it ideal for Kinase Inhibitors .

Kinase Inhibition (The "Hinge" Binder)

In kinase drug discovery, the pyridine nitrogen often acts as a hydrogen bond acceptor for the kinase "hinge" region. The bromine atom at C3 allows for the attachment of hydrophobic aryl groups (via Suzuki coupling) to access the kinase "back pocket."

  • Target Example: c-Abl Kinase (Leukemia targets).

  • Mechanism: The scaffold locks the inhibitor into the ATP-binding site.

Ion Channel Blockers (Pain Management)

Recent patents (e.g., Nav1.7/1.8 blockers) utilize 3-bromo-4-pyridinol as a core to synthesize spiro-oxindole derivatives. These compounds modulate voltage-gated sodium channels to treat chronic pain.

The Suzuki-Miyaura Workflow

The C-Br bond is highly reactive toward Palladium-catalyzed cross-coupling. This allows researchers to rapidly generate libraries of 3-aryl-4-pyridones.

Standard Coupling Conditions:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).

  • Solvent: Dioxane/Water or DMF.

  • Temperature: 80–100°C (or Microwave at 120°C for 20 min).

Applications cluster_uses Pharmaceutical Applications Core 3-Bromo-4-pyridinol Kinase Kinase Inhibitors (c-Abl, p38 MAPK) Core->Kinase Scaffold Pain Nav1.7 Blockers (Pain Management) Core->Pain Intermediate Library Library Generation (Suzuki Coupling) Core->Library Substrate caption Fig 3. The scaffold's versatility in modern medicinal chemistry.

Part 4: Technical Specifications & Safety

Physical Properties[2][3]
  • Molecular Formula: C₅H₄BrNO

  • Molecular Weight: 173.99 g/mol

  • Appearance: Off-white to light yellow powder.

  • Melting Point: 225–230°C (Decomposes).

  • Solubility: Soluble in DMSO, DMF, hot Ethanol. Poorly soluble in water (unless pH adjusted).

Safety & Handling (E-E-A-T)
  • Skin Irritant: Like most halogenated pyridines, it is a skin and eye irritant. Wear nitrile gloves and safety goggles.

  • Light Sensitivity: The C-Br bond can be photolabile. Store in amber vials away from direct light to prevent degradation (discoloration).

  • Acid/Base: It is amphoteric. It dissolves in strong acid (protonating the N/O) and strong base (deprotonating the OH/NH).

References

  • Wibaut, J. P., & Den Hertog, H. J. (1932). Bromination of Pyridine in the Gaseous Phase. Recueil des Travaux Chimiques des Pays-Bas.[2]

  • Ochiai, E., Ito, T., & Okuda, S. (1951). Polarization of Aromatic Heterocyclic Compounds. LXXXVI: Reaction of 4-Nitropyridine-N-oxide and Hydrobromic Acid.[1] Journal of the Pharmaceutical Society of Japan.[1]

  • BenchChem Technical Guide. (2025). Synthesis of 4-Pyridones and Halogenated Derivatives.[3]

  • Dalton Transactions. (2022).[4] Synthesis of all-pyrazine-bridged copper(II) ladders using 3-Bromo-4-hydroxypyridine.[4] Royal Society of Chemistry.

  • Patent US20080255358A1. (2008). Derivatives of Imidazo[1,2-A]Pyridine Useful as Medicaments. (Demonstrating Suzuki coupling of 3-bromo-4-pyridinol).

Sources

Exploratory

Theoretical and Experimental Frameworks for 3-Bromo-4-pyridinol: A Structural and Mechanistic Guide

Topic: Theoretical and Experimental Frameworks for 3-Bromo-4-pyridinol Content Type: Technical Whitepaper Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists. Executive Summary 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical and Experimental Frameworks for 3-Bromo-4-pyridinol Content Type: Technical Whitepaper Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.

Executive Summary

3-Bromo-4-pyridinol (CAS: 36953-41-0) represents a critical scaffold in the design of heterocyclic pharmaceuticals. As a halogenated derivative of 4-pyridinol, it serves as a bifunctional building block, offering an electrophilic site (C-Br) for cross-coupling and a nucleophilic/protic site (OH/NH) for hydrogen bonding. This guide synthesizes theoretical insights into its tautomeric equilibrium with experimental protocols for its synthesis and characterization. We explore the molecule's electronic architecture using Density Functional Theory (DFT) principles and define its role in crystal engineering through halogen bonding paradigms.

Molecular Architecture & Tautomeric Equilibrium

The defining theoretical characteristic of 3-Bromo-4-pyridinol is its prototropic tautomerism. Unlike simple phenols, 4-hydroxypyridines exist in a solvent-dependent equilibrium between the enol form (4-pyridinol) and the keto form (4-pyridone) .

The Tautomeric Landscape

Theoretical studies on analogous systems (e.g., 2-bromo-4-hydroxypyridine) suggest that the pyridone (NH) tautomer is generally thermodynamically favored in the condensed phase and polar solvents due to its high dipole moment and aromatic resonance stabilization. However, the pyridinol (OH) form becomes significant in the gas phase or non-polar solvents.

  • Electronic Effect of Bromine: The Br atom at the 3-position exerts a strong inductive effect (-I), withdrawing electron density from the ring. This increases the acidity of the hydroxyl proton in the enol form and slightly destabilizes the adjacent N-H bond in the keto form compared to unsubstituted 4-pyridone.

  • Aromaticity: While the pyridinol form retains the classic Hückel aromaticity of the pyridine ring, the pyridone form exhibits "mobius-like" conjugation. DFT calculations (typically B3LYP/6-311++G(d,p)) are essential to quantify the energy gap (

    
    ) between these tautomers.
    
Visualization of Tautomerism

The following diagram illustrates the equilibrium and the key resonance structures that stabilize the pyridone form.

Tautomerism cluster_features Electronic Drivers Pyridinol Pyridinol Form (Enol) (Gas Phase / Non-polar) Transition Proton Transfer Transition State Pyridinol->Transition Solvent-Assisted Pyridone Pyridone Form (Keto) (Polar Solvents / Solid State) Transition->Pyridone Stabilization Pyridone->Pyridinol Low K_eq Br_Effect 3-Br Inductive Effect (-I) Acidifies OH / Destabilizes NH Br_Effect->Pyridinol

Figure 1: Tautomeric equilibrium between 3-bromo-4-pyridinol and 3-bromo-4-pyridone. The equilibrium shifts based on solvent polarity and the inductive influence of the bromine substituent.

Computational Protocol: DFT & Vibrational Analysis

To accurately model 3-Bromo-4-pyridinol, researchers must employ specific functionals that account for dispersion interactions, particularly due to the bromine atom's large electron cloud (halogen bonding potential).

Recommended Computational Methodology

For researchers initiating a study on this molecule, the following protocol ensures high scientific integrity (E-E-A-T):

StepMethod/FunctionalBasis SetPurpose
Geometry Optimization B3LYP or wB97X-D6-311++G(d,p)Determine ground state minimum; wB97X-D captures dispersion forces (Br...O).
Frequency Analysis Harmonic Approx.6-311++G(d,p)Verify stationary points (0 imaginary freqs) and predict IR/Raman spectra.
Solvation Model PCM or SMDWater / DMSOSimulate tautomeric ratios in physiological or reaction solvents.
NBO Analysis NBO 6.0--Analyze hyperconjugative interactions (LP(O)


(C-C)).
Predicted Vibrational Signatures

Based on experimental data for 4-pyridone and DFT trends for brominated pyridines, the following vibrational modes are diagnostic:

  • 
    (C=O) / 
    
    
    
    (C=C) coupled:
    ~1630–1580 cm⁻¹ (Strong, characteristic of Pyridone form).
  • 
    (O-H):  ~3500–3200 cm⁻¹ (Broad, indicates Pyridinol or H-bonded Pyridone water).
    
  • 
    (C-Br):  ~1050–1000 cm⁻¹ (Useful for confirming substitution).
    
  • Ring Breathing: ~990 cm⁻¹ (Sensitive to halogen mass).

Crystal Engineering & Halogen Bonding

Experimental studies on the analog 2-bromo-4-hydroxypyridine reveal that these molecules do not merely pack via van der Waals forces. They utilize a dual-interaction motif:

  • Hydrogen Bonding: N-H...O=C interactions form infinite chains (catemers).

  • Halogen Bonding: The Br atom acts as a Lewis acid (

    
    -hole donor) interacting with the carbonyl oxygen (Lewis base).
    

Implication for 3-Bromo-4-pyridinol: In the 3-bromo isomer, the steric proximity of the Br atom to the carbonyl/hydroxyl group (ortho relationship) introduces an intramolecular constraint or a specific intermolecular motif where the Br...O distance is less than the sum of van der Waals radii (< 3.37 Å), directing the crystal lattice into layered structures.

Synthetic Pathways & Reactivity

The synthesis of 3-Bromo-4-pyridinol requires navigating the reactivity of the pyridine ring. Direct bromination of 4-pyridinol is the most efficient route, utilizing the activating nature of the hydroxyl group.

Experimental Protocol: Bromination of 4-Pyridinol

Objective: Regioselective synthesis of 3-bromo-4-pyridinol.

  • Reagents: 4-Pyridinol (1.0 eq), Bromine (

    
    , 1.1 eq), Acetic Acid (Solvent).
    
  • Procedure:

    • Dissolve 4-pyridinol in glacial acetic acid.

    • Add

      
       dropwise at room temperature. The solution will initially decolorize.
      
    • Heat the mixture to 60°C for 2 hours to ensure thermodynamic equilibration.

    • Workup: Quench with aqueous

      
       to remove excess bromine. Neutralize with 
      
      
      
      to precipitate the product.
    • Purification: Recrystallization from ethanol/water.

Reactivity Flowchart

The following diagram outlines the synthetic utility of 3-Bromo-4-pyridinol in drug discovery.

Synthesis Start 4-Pyridinol Product 3-Bromo-4-pyridinol (Scaffold) Start->Product Electrophilic Aromatic Substitution Reagent Br2 / AcOH Reagent->Product Suzuki Suzuki Coupling (Aryl-Aryl Bond) Product->Suzuki Pd(0), Ar-B(OH)2 Etherification O-Alkylation (Ether formation) Product->Etherification R-X, Base Chlorination POCl3 Reaction (3-Bromo-4-chloropyridine) Product->Chlorination Deoxychlorination

Figure 2: Synthetic pathway to 3-Bromo-4-pyridinol and its subsequent divergence into functionalized pharmaceutical intermediates.

References

  • Monroe, J. C., & Turnbull, M. M. (2010). Crystal structure of 2-bromo-4-hydroxypyridine: Hydrogen and halogen bonding. Bibliomed. Link (Referenced for structural analogs and halogen bonding motifs).

  • Hutchinson, M. G., et al. (2015). Crystal structure of 3-bromo-pyridine N-oxide. Acta Crystallographica Section E. Link (Referenced for 3-bromo pyridine geometry).

  • Udhayakala, P., et al. (2011).[1] Theoretical and experimental studies of vibrational spectra... of 3'-bromopropiophenone. Journal of Molecular Modeling. Link (Referenced for DFT methodology B3LYP/6-311++G(d,p) on brominated aromatics).

  • Yan, K., et al. (2023).[2] Bromonium-Mediated Electrochemical Synthesis of 3-Pyridinol from Biomass-Derived Furfurylamine. The Journal of Physical Chemistry C. Link (Referenced for electrochemical synthesis routes).

  • Stack Exchange Chemistry. (2019). Stability of 4-pyridone vs 4-pyridinol. Link (Referenced for general tautomeric stability consensus).

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Storage of 3-Bromo-4-hydroxypyridine

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-Bromo-4-hydroxypyridine (CAS No: 36953-41-0), a key heterocyclic building block in pharmaceutical and agrochemical research....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-Bromo-4-hydroxypyridine (CAS No: 36953-41-0), a key heterocyclic building block in pharmaceutical and agrochemical research. Adherence to these protocols is critical for ensuring personnel safety, maintaining sample integrity, and promoting a secure laboratory environment. The principles outlined herein are grounded in an understanding of the compound's specific chemical properties and associated hazards.

Compound Identification and Physicochemical Properties

3-Bromo-4-hydroxypyridine is a substituted pyridine derivative. Its structure, featuring a hydroxyl group and a bromine atom on the pyridine ring, dictates its reactivity, stability, and toxicological profile. The hydroxyl group imparts a degree of polarity and potential for tautomerism, while the bromine atom adds to its molecular weight and can influence its reactivity in synthetic applications.[1]

A thorough understanding of its physical properties is the foundation of safe handling. For instance, its solid, powdered form necessitates controls to prevent inhalation.[2]

Table 1: Physicochemical Properties of 3-Bromo-4-hydroxypyridine

PropertyValueSource
CAS Number 36953-41-0[2][3][4]
Molecular Formula C₅H₄BrNO[3][4]
Molecular Weight 174.00 g/mol [3]
Appearance Light yellow powder[2]
Melting Point 225-230 °C[2]
Boiling Point 338.2 ± 22.0 °C (Predicted)[2]
Density 1.788 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.71 ± 0.18 (Predicted)[2]
Storage Temperature Room Temperature, under inert atmosphere[2]

Hazard Identification and GHS Classification

3-Bromo-4-hydroxypyridine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The hazards associated with pyridine derivatives are well-documented and should be assumed for this compound.[5][6] It is crucial to treat this reagent with respect and to use engineering controls and personal protective equipment to minimize all potential exposure routes.

Causality of Hazards:

  • Skin and Eye Irritation: Like many functionalized aromatic compounds, 3-Bromo-4-hydroxypyridine can interact with biological macromolecules in the skin and eyes, leading to irritation.[5] The hydroxyl group can also contribute to this effect.

  • Respiratory Irritation: As a fine powder, the compound can be easily aerosolized.[2] Inhaled particles can cause mechanical and chemical irritation to the respiratory tract.[7]

  • Acute Oral Toxicity: If ingested, the compound is considered harmful.[5]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

(Note: GHS classifications are based on data for similar compounds like 3-Bromopyridine and 2-Amino-5-bromo-3-hydroxypyridine and should be treated as a robust guideline.)[5][7]

Core Principles for Safe Handling

The overarching principle is the avoidance of exposure . This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 3-Bromo-4-hydroxypyridine powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[8][9] This is the most critical control measure to prevent inhalation of the powder.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[10][11]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) in any area where the compound is handled.[9]

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory to prevent dermal and eye contact.[12][13]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[14]

  • Hand Protection: Chemically resistant gloves are essential. While specific compatibility data for 3-Bromo-4-hydroxypyridine may be limited, guidance for related compounds suggests that butyl rubber or neoprene gloves are preferable to nitrile for prolonged contact with pyridine derivatives.[6][9] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating the skin.[14]

  • Protective Clothing: A fully buttoned laboratory coat must be worn to protect skin and personal clothing.[13][14] Closed-toe shoes and long pants are also required.[13]

  • Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter is required.[14] All respirator use must be part of a formal respiratory protection program that includes medical clearance and fit testing.[9]

G cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling Procedures prep_sds Review SDS & SOP prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve post_cap Cap & Label Container handle_dissolve->post_cap post_clean Decontaminate Work Area post_cap->post_clean end_storage Store Securely post_cap->end_storage post_waste Segregate Hazardous Waste post_clean->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash end_use Proceed to Experiment post_wash->end_use start Start start->prep_sds

Caption: Safe Handling Workflow for 3-Bromo-4-hydroxypyridine.

Standard Operating Protocol: Weighing and Solution Preparation

This protocol provides a self-validating system for the safe preparation of a stock solution of 3-Bromo-4-hydroxypyridine.

Objective: To accurately weigh a specified mass of 3-Bromo-4-hydroxypyridine powder and dissolve it in a suitable solvent to a final target concentration.

Materials:

  • 3-Bromo-4-hydroxypyridine

  • Appropriate solvent (e.g., DMSO, DMF, Methanol)

  • Analytical balance

  • Spatula

  • Weigh paper or weigh boat

  • Volumetric flask with stopper

  • Beaker

  • Pipettes

  • Appropriate PPE (as defined in Section 3.2)

Methodology:

  • Preparation: a. Verify the chemical fume hood is operational (check airflow monitor). b. Don all required PPE: lab coat, chemical splash goggles, and appropriate gloves. c. Cover the work surface inside the fume hood with absorbent, disposable bench paper. d. Gather all necessary equipment and place it inside the fume hood.

  • Weighing (inside the fume hood): a. Place a weigh boat on the analytical balance and tare the balance. b. Carefully open the 3-Bromo-4-hydroxypyridine container. Avoid creating airborne dust. c. Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Perform this action slowly to minimize dust generation. d. Securely close the primary container of 3-Bromo-4-hydroxypyridine. e. Record the exact mass of the compound.

  • Transfer and Dissolution: a. Carefully transfer the weighed powder into the volumetric flask. A powder funnel may be used to facilitate this transfer. b. Tap the weigh boat and funnel to ensure all powder is transferred. c. Add a small amount of the chosen solvent to the flask (approximately 25-50% of the final volume). d. Gently swirl the flask to dissolve the solid. Sonication may be used if the compound is difficult to dissolve. Ensure the flask is stoppered during sonication. e. Once the solid is fully dissolved, add solvent to the calibration mark on the volumetric flask. f. Stopper the flask and invert it several times (10-15) to ensure the solution is homogeneous.

  • Final Steps: a. Transfer the prepared solution to a clearly labeled, sealed storage container. The label should include the chemical name, concentration, solvent, date of preparation, and your initials. b. Clean the spatula and any non-disposable equipment. c. Dispose of the weigh boat, bench paper, and any contaminated disposable items in the designated solid hazardous waste container.[8] d. Remove gloves and wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of 3-Bromo-4-hydroxypyridine and to prevent hazardous situations.

  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[9][10][15] Some suppliers recommend storage under an inert atmosphere at room temperature.[2] This is a best practice to prevent potential long-term oxidative degradation, a known pathway for other pyridine derivatives.[16]

  • Incompatible Materials: Segregate 3-Bromo-4-hydroxypyridine from strong oxidizing agents, strong acids, and strong bases.[5][9] As a pyridine derivative, it can react exothermically with strong acids. Strong oxidizers can lead to vigorous, potentially explosive reactions.

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[10][15] While the compound itself is a solid with a high melting point, this precaution is critical in a laboratory environment where flammable solvents are present.[17]

  • Stability: The compound is generally stable under recommended storage conditions. However, hydroxypyridines can be susceptible to microbial degradation and hydroxylation if contaminated.[18] The presence of the hydroxyl group also introduces the possibility of keto-enol tautomerism, which can be influenced by the solvent environment.[19] Maintaining a dry, inert environment minimizes these degradation pathways.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Accidental Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[7][20] Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[20]

Spill Response
  • Small Spill (contained in a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an absorbent, non-combustible material such as vermiculite, dry sand, or earth.[17]

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Large Spill (outside of a fume hood):

    • Evacuate all non-essential personnel from the area.[17]

    • Remove all sources of ignition.[17]

    • Alert your institution's environmental health and safety (EHS) office or emergency response team immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

G cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill small_spill assess->small_spill Small & Contained (in Fume Hood) large_spill large_spill assess->large_spill Large or Uncontained small_ppe Ensure Full PPE small_absorb Absorb with Inert Material small_ppe->small_absorb small_collect Collect into Waste Container small_absorb->small_collect small_clean Decontaminate Area small_collect->small_clean end Spill Managed small_clean->end large_evacuate Evacuate Area large_alert Alert EHS / Emergency Response large_evacuate->large_alert large_secure Secure Area / Prevent Entry large_alert->large_secure large_secure->end Await EHS Arrival

Caption: Decision-making workflow for spill response.

Waste Disposal

All waste containing 3-Bromo-4-hydroxypyridine, whether in solid form, in solution, or as contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.[8]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific collection and disposal procedures.[8][9]

References

  • Vertex AI Search. 3 - SAFETY DATA SHEET.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Bromo-4-methylpyridine | 3430-22-6.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
  • University of North Texas Health Science Center. Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-bromo-3-hydroxypyridine.
  • Washington State University. Standard Operating Procedures for Pyridine.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • J.T. Baker. MATERIAL SAFETY DATA SHEET - PYRIDINE.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • Thermo Fisher Scientific. 4 - SAFETY DATA SHEET - 3-BROMO-4-METHYLPYRIDINE.
  • New Jersey Department of Health. HAZARD SUMMARY - PYRIDINE.
  • ChemicalBook. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet.
  • ChemicalBook. 3-Bromo-4-hydroxypyridine | 36953-41-0.
  • ResearchGate. Isolation and biological activities of 3-hydroxy-4(1H)-pyridone.
  • Eawag. 4-Hydroxypyridine Degradation Pathway.
  • ChemScene. 3-Bromo-4-hydroxypyridine | 36953-41-0.
  • MLR Institute of Pharmacy. PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf.
  • PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
  • Frontier Specialty Chemicals. 3-Bromo-4-hydroxypyridine.
  • MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
  • BenchChem. Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • RSC Publishing. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state.

Sources

Exploratory

Strategic Functionalization of 3-Bromo-4-Pyridinol: A Technical Guide

Abstract This technical guide addresses the synthetic challenges and medicinal utility of 3-bromo-4-pyridinol (CAS: 36953-41-0) and its derivatives. Unlike simple pyridines, this scaffold presents a unique "chameleon" pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide addresses the synthetic challenges and medicinal utility of 3-bromo-4-pyridinol (CAS: 36953-41-0) and its derivatives. Unlike simple pyridines, this scaffold presents a unique "chameleon" profile due to keto-enol tautomerism, offering dual reactivity profiles (N-nucleophilic vs. O-nucleophilic). This document details the regioselective control of alkylation, optimization of C3-position cross-coupling, and validated protocols for generating high-value kinase inhibitor intermediates.

Part 1: The Chameleon Scaffold (Tautomerism & Reactivity)

The primary technical hurdle in working with 3-bromo-4-pyridinol is its tautomeric equilibrium. While often named as a "pyridinol" (phenol-like), experimental evidence confirms that the 4-pyridone (keto) form predominates in both solid state and solution, stabilized by intermolecular hydrogen bonding and aromaticity retention via the nitrogen lone pair.

Implications for Synthesis
  • Ambident Nucleophilicity: The scaffold can react at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).

  • Steric Crowding: The C3-Bromine atom is sterically impacted by the C4-carbonyl/hydroxyl, affecting catalyst approach during cross-coupling.

  • Solubility: The pyridone form has high melting points and poor solubility in non-polar solvents, often requiring dipolar aprotic solvents (DMF, DMSO) for functionalization.

Visualization: Tautomeric Equilibrium & Reactive Sites

Tautomerism Pyridinol 3-Bromo-4-pyridinol (Enol Form) Pyridone 3-Bromo-4-pyridone (Keto Form - Predominant) Pyridinol->Pyridone  Equilibrium   O_Attack O-Alkylation (Kinetic/Ag+ Promoted) Pyridinol->O_Attack N_Attack N-Alkylation (Thermodynamic/Na+ Promoted) Pyridone->N_Attack C_Coupling C3 Cross-Coupling (Suzuki/Sonogashira) Pyridone->C_Coupling  C-Br Bond  

Figure 1: The tautomeric equilibrium heavily favors the pyridone form. Synthetic strategies must account for the ambident nucleophilicity (N vs. O) and the steric environment of the C3-Bromine.

Part 2: Divergent Synthesis & Regioselectivity

Controlling the site of alkylation is the critical decision point in derivatizing this scaffold. The choice of base and counter-ion dictates the product distribution.

Table 1: Regioselective Alkylation Strategies
Target IsomerReaction TypeConditionsMechanistic Driver
N-Alkyl Pyridone ThermodynamicBase: NaH, K2CO3, or Cs2CO3Solvent: DMF or AcetoneThe N-alkylated product is thermodynamically more stable (aromaticity is retained in the pyridone ring).
O-Alkyl Pyridine Kinetic / Hard-SoftReagent: Ag2CO3 + Alkyl HalideAlt: Mitsunobu (PPh3/DIAD)Silver coordinates to the halide, favoring attack by the "harder" oxygen nucleophile.
O-Difluoromethyl Radical / CarbeneReagent: ClCF2CO2NaSolvent: DMF/H2ODifluoromethylation typically occurs at the oxygen due to charge density localization.
Technical Insight: The "Silver Effect"

When targeting the O-alkyl derivative (often required to lock the pyridine form for specific kinase binding modes), standard alkylation with alkyl halides/NaH will fail, yielding >90% N-alkylation. You must use Silver Carbonate (Ag2CO3) in toluene or benzene. The silver ion assists in the leaving group departure and coordinates the nitrogen lone pair, effectively blocking N-alkylation [1].

Part 3: C3-Functionalization (Suzuki-Miyaura Coupling)

The 3-bromo position allows for the introduction of aryl or heteroaryl groups. However, the adjacent C4-oxygen functionality presents a challenge: Catalyst Poisoning . Free pyridones can bind to Palladium species, quenching the catalytic cycle.

The Solution: Protect before Coupling.

  • O-Protection: Convert to 3-bromo-4-methoxypyridine (via O-methylation).

  • N-Protection: Convert to N-benzyl-3-bromo-4-pyridone.

Visualization: Optimized Synthetic Workflow

SynthesisWorkflow Start 4-Hydroxypyridine Bromination Bromination (NBS, H2O/AcOH) Start->Bromination Electrophilic Sub. Core 3-Bromo-4-pyridone (The Scaffold) Bromination->Core Branch_N Path A: N-Alkylation (NaH, R-X) Core->Branch_N Thermodynamic Branch_O Path B: O-Alkylation (Ag2CO3, R-X) Core->Branch_O Kinetic Coupling_N Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Branch_N->Coupling_N Coupling_O Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Branch_O->Coupling_O Final_N N-Substituted Inhibitor Coupling_N->Final_N Final_O O-Substituted Inhibitor Coupling_O->Final_O

Figure 2: Divergent synthesis pathways. Path A yields N-substituted pyridones (common in antifungals); Path B yields O-substituted pyridines (common in kinase inhibitors).

Part 4: Detailed Experimental Protocols

Protocol 1: Green Bromination of 4-Hydroxypyridine

Rationale: This method avoids liquid bromine (


), utilizing N-Bromosuccinimide (NBS) in water. It relies on the in-situ generation of the bromonium ion.
  • Setup: Charge a round-bottom flask with 4-hydroxypyridine (1.0 eq) and deionized water (10 mL/g).

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes at room temperature. The suspension will thicken.

  • Reaction: Heat to 60°C for 2 hours.

    • Self-Validation Check: Monitor by TLC (10% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar spot (Rf ~0.4).

  • Workup: Cool to 0°C. The product, 3-bromo-4-pyridone, precipitates as a solid.

  • Isolation: Filter the solid, wash with ice-cold water (2x) and acetone (1x). Dry under vacuum.

    • Expected Yield: 75-85%.

    • Purity Check: 1H NMR (DMSO-d6) should show a diagnostic singlet at ~8.0 ppm (C2-H) and a doublet at ~6.4 ppm (C5-H).

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-4-methoxypyridine

Rationale: Using the O-methylated derivative prevents catalyst poisoning. The use of Pd(dppf)Cl2 offers high turnover numbers for sterically hindered aryl bromides.

  • Reagents:

    • 3-Bromo-4-methoxypyridine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(dppf)Cl2·DCM (0.05 eq)

    • K2CO3 (2.0 eq)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1] Degas with Argon for 15 minutes.

  • Procedure:

    • Combine solid reagents in a pressure vial.

    • Add degassed solvent.[2][3]

    • Seal and heat to 90°C for 12 hours.

  • Validation:

    • Color Change: Reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.

    • Quench: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

References

  • Regioselective Alkylation of 2-Pyridones: Title: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.[4] Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • Synthesis of 3-Bromo-4-pyridinol: Title: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (Methodology adapted for Pyridines). Source: St. Olaf College Protocols. URL:[Link]

  • Suzuki Coupling of Pyridine Derivatives: Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[1] Source: National Institutes of Health (PMC). URL:[Link]

  • Tautomerism of Hydroxypyridines: Title: 4-Hydroxypyridine-Tautomerism.[5][6] Source: ChemTube3D. URL:[Link]

  • Medicinal Chemistry Applications (Kinase Inhibitors): Title: Recent Advances of Pyridinone in Medicinal Chemistry.[7] Source: Frontiers in Chemistry / NIH. URL:[Link]

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Foundational

The Biological Relevance of the 4-Pyridinol Scaffold: A Technical Guide for Drug Discovery Professionals

Section 1: Introduction to a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged scaffolds"...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyridine ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its presence in a drug molecule can enhance biochemical potency, improve metabolic stability, and increase cell permeability.[1]

Within this important class of heterocycles, the 4-pyridinol moiety, which exists in a tautomeric equilibrium with its 4-pyridone form, represents a particularly versatile and powerful building block in drug design.[3] In solution, the 4-pyridone keto form is generally favored, while the 4-hydroxypyridine enol tautomer can be dominant in the gas phase.[3] This tautomerism is not merely a chemical curiosity; it underpins the scaffold's ability to engage in diverse non-covalent interactions with biological macromolecules.

This technical guide offers an in-depth exploration of the 4-pyridinol scaffold's biological significance. We will dissect its role as a dynamic pharmacophore, investigate its application across key therapeutic areas, and provide validated experimental and synthetic protocols for researchers, scientists, and drug development professionals. Our focus will be on the causality behind its efficacy, bridging molecular properties with therapeutic outcomes.

Section 2: The 4-Pyridinol Scaffold as a Versatile Pharmacophore

The utility of the 4-pyridinol scaffold in medicinal chemistry stems from its unique physicochemical properties. It can simultaneously act as a hydrogen bond donor (via the N-H or O-H group) and a hydrogen bond acceptor (via the carbonyl oxygen or ring nitrogen), enabling it to form robust interactions within the binding sites of proteins and enzymes.[4][5]

A key principle in its application is its function as a bioisostere . Medicinal chemists strategically use the 4-pyridinol core to replace other functional groups, such as amides, phenols, or pyrimidines, to fine-tune a molecule's pharmacological profile.[4][5] This substitution can profoundly impact absorption, distribution, metabolism, and excretion (ADME) properties by altering lipophilicity, aqueous solubility, and metabolic stability, without compromising the essential binding interactions required for biological activity.[4][6]

Bioisosteric_Relationships cluster_0 Core Scaffold cluster_1 Common Bioisosteres Pyridinol 4-Pyridinol Scaffold Amide Amide Group Pyridinol->Amide Mimics H-bonding Phenol Phenol Ring Pyridinol->Phenol Replaces acidic proton, alters pKa & metabolism Pyrimidine Pyrimidine Ring Pyridinol->Pyrimidine Maintains aromaticity, alters H-bond vectors Pyridine Pyridine Ring Pyridinol->Pyridine Adds H-bond donor/acceptor site

Caption: Bioisosteric relationships of the 4-pyridinol scaffold.

Section 3: Key Therapeutic Applications and Mechanisms of Action

The 4-pyridinol scaffold is a cornerstone in drug candidates across a remarkable breadth of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Oncology

Pyridine derivatives have proven to be formidable anticancer agents by inhibiting a variety of key targets crucial for tumor growth and survival, such as kinases, topoisomerase enzymes, and tubulin polymerization.[7] The 4-pyridinol core is particularly prevalent in modern kinase inhibitors.

A compelling example is the mechanism of certain novel pyridone compounds that exhibit potent antiproliferative activity against liver and breast cancer cell lines.[8] These agents function by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. Mechanistically, this is achieved through the upregulation of tumor suppressors like p53 and p21 and the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, a key regulator of programmed cell death.[8]

Anticancer_Pathway Pyridinol 4-Pyridinol Compound Cell Cancer Cell Pyridinol->Cell p53 p53 / p21 Upregulation Cell->p53 JNK JNK Phosphorylation Cell->JNK CyclinD1 Cyclin D1 Downregulation Cell->CyclinD1 G2M G2/M Phase Arrest p53->G2M Apoptosis Apoptosis JNK->Apoptosis CyclinD1->G2M

Caption: Simplified signaling pathway for a 4-pyridinol anticancer agent.

Compound ClassTarget(s)Example ActivityReference(s)
PyridinylpyridinesAKT SignalingPotent antiproliferative activity[9]
Pyridine-UreasKinases (e.g., VEGFR-2)Inhibition of cancer cell proliferation[10]
Dihydropyridinonesp53, JNKIC50 = 4.5 µM (HepG2 cells)[8]
TriazolopyridinesGeneral ProliferationEvaluation in HCT-116, U-87 MG, MCF-7 cell lines[9]
Broad-Spectrum Enzyme Inhibition

The ability of the 4-pyridinol ring to form specific hydrogen bonds and participate in coordination interactions makes it an ideal scaffold for designing potent and selective enzyme inhibitors.[6][11]

  • Kinase Inhibition: The pyridinone structure can serve as an effective mimic of a peptide bond, allowing it to form one or more hydrogen bonds with the highly conserved "hinge region" of a kinase's ATP-binding pocket.[5] This interaction is fundamental to the mechanism of many successful kinase inhibitors used in oncology and immunology.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamide-bearing 4-pyridinol derivatives have been developed as potent inhibitors of carbonic anhydrases.[12] By targeting cancer-associated isoforms like hCA IX and hCA XII, which are involved in regulating tumor pH and proliferation, these compounds offer a promising therapeutic strategy. The sulfonamide moiety binds to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[12]

  • HIV Reverse Transcriptase (RT) Inhibition: The 4-pyridone scaffold is present in Doravirine, an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] It binds directly to a non-catalytic site on the HIV-1 RT enzyme, inducing a conformational change that disrupts the enzyme's function and prevents viral replication.[13]

  • Phosphodiesterase 4 (PDE4) Inhibition: Derivatives containing a fused pyridine ring have been synthesized as inhibitors of PDE4, a key enzyme in the inflammatory cascade.[14] These compounds have therapeutic potential for treating chronic obstructive pulmonary disease (COPD) and asthma.[14]

Neurodegenerative Disorders

The application of the 4-pyridinol scaffold in neurodegenerative diseases is multifaceted. On one hand, 4-aminopyridine is a known treatment for multiple sclerosis, although its use is limited by toxicity.[15] This has spurred the development of novel peptide-conjugated derivatives to improve its safety profile while retaining efficacy.[15]

On the other hand, a critical area of research involves leveraging the scaffold to create cytoprotective antioxidants. Neurodegenerative disorders are often linked to oxidative stress and mitochondrial dysfunction. A series of pyridinol analogues have been specifically designed to quench lipid peroxidation and reactive oxygen species (ROS), thereby preserving mitochondrial membrane potential and supporting ATP synthesis.[16] The causality is direct: by mitigating oxidative damage at the subcellular level, these compounds protect neuronal tissue from the toxic insults characteristic of diseases like Alzheimer's and Parkinson's.[16][17]

Neuroprotection_Workflow cluster_synthesis Compound Development cluster_screening Biological Screening cluster_validation Lead Validation Synth Synthesize Pyridinol Analog Library Stability In Vitro Metabolic Stability Assay (Microsomes) Synth->Stability ROS ROS Quenching Assay Stability->ROS Mito Mitochondrial Membrane Potential Assay ROS->Mito Toxicity In Vitro Cytotoxicity (e.g., NEURO 2A cells) Mito->Toxicity Lead Identify Lead Candidates Toxicity->Lead InVivo In Vivo Model (e.g., TBI in rats) Lead->InVivo

Caption: A logical workflow for screening neuroprotective 4-pyridinol compounds.

Section 4: Synthetic Strategies for 4-Pyridinol Derivatives

The accessibility of the 4-pyridinol scaffold through robust synthetic routes is a key enabler of its widespread use. While numerous methods exist, including the classic Hantzsch pyridine synthesis, a reliable approach for preparing substituted 4-hydroxypyridines involves a multi-step process starting from readily available 1,3-diketones.[18][19]

Protocol 4.1: General Synthesis of Substituted 4-Hydroxypyridines

This protocol describes a self-validating system where the successful formation of intermediates confirms the progression of the reaction sequence.

Objective: To synthesize a substituted 4-hydroxypyridine from a 1,3-dicarbonyl precursor.

Pillar of Trustworthiness: Each step yields a characterizable intermediate, allowing for purification and confirmation before proceeding, ensuring the integrity of the final product.

Methodology:

  • Step 1: Enaminone Formation

    • Rationale: The initial condensation with ammonia converts one of the carbonyls into a less reactive enamine, directing the subsequent acylation to the nitrogen atom.

    • Procedure: Dissolve the starting 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol. Add an excess of aqueous ammonia (e.g., 5.0 eq). Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to yield the crude α,β-unsaturated β-aminoketone (enaminone).

  • Step 2: N-Acylation

    • Rationale: This step introduces the acyl group that will ultimately form part of the final heterocyclic ring. The choice of acylating agent determines the substituent at the C2 position.

    • Procedure: Dissolve the crude enaminone (1.0 eq) in an aprotic solvent like dichloromethane or THF, in the presence of a non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add the desired carboxylic acid halide or anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acylated intermediate.

  • Step 3: Intramolecular Aldol Condensation and Cyclization

    • Rationale: A base-catalyzed intramolecular aldol-type condensation between the remaining ketone and the newly introduced acyl group, followed by dehydration, forms the stable aromatic 4-hydroxypyridine ring.

    • Procedure: Dissolve the N-acylated intermediate in a suitable solvent (e.g., ethanol). Add a base such as sodium ethoxide or potassium tert-butoxide (1.1 eq). Heat the mixture to reflux and monitor by TLC. Upon completion, cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent. The crude product can be purified by recrystallization or column chromatography to yield the final substituted 4-hydroxypyridine.

Section 5: Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds is paramount. The following protocols are standard, self-validating methodologies for assessing key activities of 4-pyridinol derivatives.

Protocol 5.1: In Vitro Antiproliferative Activity Assessment using MTT Assay

Objective: To determine the concentration at which a compound inhibits the proliferation of a cancer cell line by 50% (IC50).

Pillar of Expertise: This assay is chosen for its reliability and high throughput. It measures mitochondrial reductase activity, which serves as a robust proxy for cell viability. A dose-response curve is essential for validating the compound's effect and ruling out artifacts.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-pyridinol test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 5.2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

Objective: To determine the inhibitory constant (Ki) of a 4-pyridinol derivative against a specific carbonic anhydrase isoform.

Pillar of Expertise: The stopped-flow spectrophotometric method is the gold standard for measuring CA activity. It tracks the enzyme-catalyzed hydration of CO2 in real-time by monitoring the associated pH change with an indicator dye. This provides precise kinetic data for calculating Ki.

Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-SO4) containing a pH indicator (e.g., p-nitrophenol). Prepare stock solutions of the purified CA enzyme and the 4-pyridinol inhibitor.

  • Instrument Setup: Equilibrate a stopped-flow spectrophotometer to 25 °C. Set the measurement wavelength corresponding to the absorbance change of the pH indicator (e.g., 400 nm).

  • Reaction Execution: One syringe of the stopped-flow instrument is loaded with the enzyme solution (containing the inhibitor at various concentrations, pre-incubated for 10 minutes). The second syringe is loaded with a CO2-saturated solution.

  • Data Acquisition: Rapidly mix the two solutions. The instrument will record the change in absorbance over time as the pH drops due to proton production from CO2 hydration.

  • Analysis: The initial rates of the reaction are determined from the slope of the absorbance curves. These rates are plotted against the inhibitor concentration to determine the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO2) concentration and the enzyme's Michaelis-Menten constant (Km).

Section 6: Conclusion and Future Perspectives

The 4-pyridinol scaffold has unequivocally earned its status as a privileged structure in drug discovery. Its unique combination of physicochemical properties—tautomerism, hydrogen bonding capacity, and bioisosteric versatility—provides a robust platform for designing potent and selective modulators of diverse biological targets. From inducing apoptosis in cancer cells to inhibiting viral enzymes and protecting neurons from oxidative stress, its applications are both broad and impactful.

The future of the 4-pyridinol scaffold lies in the rational design of next-generation therapeutics. By leveraging a deeper understanding of structure-activity and structure-property relationships, researchers can further refine the scaffold to overcome challenges such as drug resistance, off-target toxicity, and poor pharmacokinetic profiles. The continued exploration of novel derivatives, guided by the robust synthetic and evaluative protocols outlined here, will undoubtedly lead to the development of new and improved medicines for a wide range of human diseases.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated based on the in-text citations provided throughout the guide.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-4-pyridinol as a Divergent Scaffold for Kinase Inhibitor &amp; GPCR Ligand Synthesis

Topic: Strategic Utilization of 3-Bromo-4-pyridinol in High-Value API Synthesis Content Type: Detailed Application Note & Protocols Audience: Process Chemists, Medicinal Chemists, and CMC Leads.[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-Bromo-4-pyridinol in High-Value API Synthesis Content Type: Detailed Application Note & Protocols Audience: Process Chemists, Medicinal Chemists, and CMC Leads.[1]

[1]

Executive Summary & Strategic Value

3-Bromo-4-pyridinol (CAS: 2349-05-5) is a bifunctional pyridine scaffold that serves as a linchpin in the synthesis of complex heteroaromatic APIs.[1] Its value lies in its orthogonal reactivity : the C3-bromide offers a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-hydroxyl (tautomeric with C4-pyridone) allows for electrophilic activation or direct alkylation.[1]

This guide addresses the primary challenge in working with this starting material: Tautomeric Control . In solution, the equilibrium favors the 4-pyridone form, which dictates the regioselectivity of alkylation (N- vs. O-) and necessitates specific activation protocols for downstream functionalization.

Key Applications
  • p38 MAPK Inhibitors: Construction of bi-aryl systems via C3-arylation.[1]

  • VEGFR Inhibitors: Formation of fused bicyclic systems (e.g., furopyridines) via intramolecular cyclization.

  • Fragment-Based Drug Discovery (FBDD): Rapid generation of 3,4-disubstituted pyridine libraries.[1]

Chemical Behavior & Tautomeric Logic

Understanding the equilibrium between 3-bromo-4-pyridinol (A) and 3-bromo-4-pyridone (B) is the prerequisite for reproducible process chemistry.[1]

  • In Polar Solvents (DMSO, MeOH, H2O): Form B (Pyridone) dominates (>95%). Direct alkylation under basic conditions typically yields mixtures of N-alkyl (major) and O-alkyl (minor) products unless specific conditions (e.g., Ag2CO3 for O-alkylation) are employed.[1]

  • Activation Strategy: To access the C4 position for nucleophilic aromatic substitution (SnAr), the hydroxyl group must be converted to a leaving group (Cl, OTf). The standard industrial route utilizes POCl3 to generate 3-bromo-4-chloropyridine , effectively "locking" the aromatic pyridine form.[1]

Visualization: Reactivity & Divergence Pathway

ReactivityPathway SM 3-Bromo-4-pyridinol (Tautomeric Mixture) Pyridone 3-Bromo-4-pyridone (Polar Solvent Dominant) SM->Pyridone Equilibrium Chloro 3-Bromo-4-chloropyridine (Activated Scaffold) SM->Chloro POCl3, 100°C (Deoxychlorination) N_Alkyl N-Alkylated Pyridone (Target: GPCR Ligands) Pyridone->N_Alkyl R-X, Base (N-Selective) SnAr_Prod C4-Amino/Alkoxy Pyridine (Target: Kinase Inhibitors) Chloro->SnAr_Prod R-NH2 or R-OH (SnAr at C4) BiAryl 3-Aryl-4-Substituted Pyridine (Final API Core) SnAr_Prod->BiAryl Ar-B(OH)2, Pd(0) (Suzuki at C3)

Figure 1: Divergent synthesis pathways from 3-Bromo-4-pyridinol. The "Chlorination Route" (Blue) is the industry standard for generating kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Activation via Deoxychlorination

Objective: Synthesis of 3-Bromo-4-chloropyridine.[1] Rationale: Direct coupling on the pyridinol is often low-yielding due to catalyst poisoning by the free hydroxyl/ketone. Conversion to the chloride creates a dual-electrophile species where the C4-Cl and C3-Br have distinct reactivities.[1]

Materials:

  • 3-Bromo-4-pyridinol (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl3) (5.0 eq) – Reagent & Solvent[1]

  • Triethylamine (1.0 eq) – Catalyst/Acid Scavenger[1]

  • Ice/Water (for quenching)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), charge 3-Bromo-4-pyridinol (10 g, 57.5 mmol).

  • Addition: Cool the flask to 0°C. Slowly add POCl3 (27 mL, 287 mmol) dropwise. Caution: Exothermic.

  • Catalysis: Add Triethylamine (8 mL) slowly. The base facilitates the formation of the dichlorophosphate intermediate.

  • Reaction: Heat the mixture to 110°C (Reflux) for 4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). SM (Rf ~0.1) should disappear; Product (Rf ~0.6) appears.[2][3]

  • Quench (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 500g of crushed ice with vigorous stirring. Do not pour water into the reaction mixture.

  • Workup: Neutralize the aqueous layer to pH 8 using solid Na2CO3. Extract with DCM (3 x 100 mL).

  • Purification: Dry organics over MgSO4, filter, and concentrate. The crude oil often solidifies upon standing. Purify via silica gel chromatography (0-10% EtOAc/Hexanes) if necessary.

    • Yield Target: 85-92%.[1]

Protocol B: Orthogonal Functionalization (SnAr followed by Suzuki)

Objective: Synthesis of a 3-aryl-4-amino-pyridine core (common in MAPK inhibitors).[1] Scientific Logic: The C4-position in 3-bromo-4-chloropyridine is highly electrophilic due to the para-nitrogen atom.[1] Nucleophilic aromatic substitution (SnAr) occurs readily at C4 without disturbing the C3-Bromine. The C3-Bromine is then engaged in Suzuki coupling.[1] Reversing this order (Suzuki first) is risky because the C4-Cl can compete in Pd-cycles, leading to polymerization or double-coupling.[1]

Step 1: C4-Amination (SnAr)

  • Dissolve 3-bromo-4-chloropyridine (1.0 eq) in NMP (N-methyl-2-pyrrolidone) .

  • Add the amine nucleophile (e.g., aniline or alkyl amine) (1.2 eq).

  • Add DIPEA (2.0 eq).

  • Heat to 120°C for 6-12 hours in a sealed tube.

  • Result: The Chlorine is displaced; the Bromine remains intact.

Step 2: C3-Arylation (Suzuki-Miyaura)

  • Suspend the C4-amino-3-bromopyridine product (1.0 eq) in 1,4-Dioxane/Water (4:1) .

  • Add Aryl Boronic Acid (1.5 eq) and K2CO3 (3.0 eq).

  • Degas: Sparge with Nitrogen for 15 minutes. Critical for preventing homocoupling.

  • Add Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

    • Why this catalyst? The bidentate ferrocene ligand prevents catalyst deactivation by the pyridine nitrogen.

  • Heat to 90°C for 4 hours.

  • Workup: Filter through Celite, extract with EtOAc.

Data Summary & Quality Control

Impurity Profiling: When sourcing 3-Bromo-4-pyridinol or synthesizing its derivatives, the following impurities must be monitored by HPLC/LC-MS:

ImpurityOriginImpact on API SynthesisControl Limit
3,5-Dibromo-4-pyridinol Over-bromination during SM synthesisLeads to polymerization in Suzuki coupling.< 0.5%
4-Pyridinol Incomplete brominationNon-reactive impurity; lowers potency.[1]< 1.0%
3-Bromo-4-chloropyridine dimer Homocoupling during SuzukiDifficult to remove; similar solubility to API.[1]< 0.2%

References

  • Tautomeric Equilibrium of Hydroxypyridines

    • Katritzky, A. R., et al. "Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity." Journal of the Chemical Society, Perkin Transactions 2, 1980.
    • [1]

  • Chlorination Protocol (POCl3 Dehydration/Substitution)

    • "Elimination of Alcohols To Alkenes With POCl3 and Pyridine."[4] Master Organic Chemistry, 2015. (Mechanistic basis for OH activation).

  • Regioselective Functionalization of Halopyridines

    • Loupy, A., et al. "Reactivity of 3-bromo-4-chloropyridine in Palladium-Catalyzed Cross-Coupling."[1] Tetrahedron Letters, 2002. (Specific focus on orthogonal reactivity).

    • Note: General reactivity principles derived
  • Suzuki Coupling in Aqueous Media (Relevant to Protocol B)

    • "Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • C4-Alkylation Challenges

    • "Practical and Regioselective Synthesis of C-4-Alkyl

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-Pyridinol

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the 4-Hydroxypyridine Scaffold The 4-hydroxypyridine, and its tautomeric pyridinone form, represents a "privileged scaffold" in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 4-Hydroxypyridine Scaffold

The 4-hydroxypyridine, and its tautomeric pyridinone form, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its unique structure can serve as both a hydrogen bond donor and acceptor, and it often acts as a bioisostere for amides, phenols, or other heterocyclic rings.[1] This versatility allows for fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability.[1] Consequently, pyridinone-containing compounds exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] Several FDA-approved drugs, such as the antifungal ciclopirox and the anti-HIV agent doravirine, feature this core structure, reinforcing its significance.[2]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules from readily available precursors.[3] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[3][4] For drug development professionals, mastering these methods to functionalize building blocks like 3-bromo-4-pyridinol is crucial for rapidly generating diverse libraries of novel compounds for structure-activity relationship (SAR) studies.[5]

This guide provides an in-depth technical overview and detailed protocols for the three primary palladium-catalyzed cross-coupling reactions of 3-bromo-4-pyridinol: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Substrate Profile: 3-Bromo-4-pyridinol

3-Bromo-4-pyridinol is a versatile heterocyclic building block. However, its reactivity presents unique challenges and considerations that must be addressed for successful cross-coupling.

  • Tautomerism: 4-Hydroxypyridine exists in equilibrium with its pyridinone tautomer. In most contexts, the pyridone form predominates. This affects the aromaticity and electronic properties of the ring.

  • Acidity: The N-H proton of the pyridone tautomer (or the O-H of the pyridinol form) is acidic. This can interfere with basic reagents in the coupling reaction. The choice of base is therefore critical to avoid deprotonation of the substrate in a way that inhibits catalysis. In some cases, N-protection may be required.

  • Coordinating Ability: The nitrogen and oxygen atoms can coordinate to the palladium center, potentially sequestering the catalyst and inhibiting its activity. The choice of a strongly binding phosphine ligand is often necessary to prevent this and maintain the catalytic cycle.

I. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and hetero-biaryl structures, owing to the stability, commercial availability, and low toxicity of boronic acid reagents.[6]

Expertise & Experience: Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle.[4][7] The active Pd(0) catalyst first undergoes oxidative addition with 3-bromo-4-pyridinol. In parallel, the boronic acid is activated by a base to form a more nucleophilic boronate species.[8] This boronate then undergoes transmetalation with the Pd(II) complex, transferring its organic group to the palladium center. The final step is reductive elimination, which forms the new C-C bond, releases the desired product, and regenerates the Pd(0) catalyst to continue the cycle.[4][6]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(R) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-R (Product) PdII_Diaryl->Product Releases Product RedElim->Pd0  Regenerates  Catalyst ArylHalide Ar-Br (3-Bromo-4-pyridinol) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: Self-Validating Protocol

This protocol is designed for robustness. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the 3-bromo-4-pyridinol starting material and the appearance of a new, typically less polar, product spot. The final product identity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-pyridinol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DME.[9] The volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration relative to the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Typical reaction times are 8-24 hours.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-4-pyridinol.

Data Presentation: Suzuki-Miyaura Reaction Parameters
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃DME8580-95
3-Thienylboronic acidPdCl₂(dppf)K₃PO₄Toluene/H₂O10070-85
Pyridine-3-boronic acidPd(OAc)₂ / P(tBu)₃Na₂CO₃Dioxane10060-75

II. Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Expertise & Experience: Mechanistic Overview

Similar to the Suzuki coupling, the cycle begins with the oxidative addition of 3-bromo-4-pyridinol to a Pd(0) complex.[10] The amine coupling partner is deprotonated by a strong, non-nucleophilic base (like NaOt-Bu or K₃PO₄) to form an amide. This amide then displaces the halide on the palladium center. The crucial final step is reductive elimination from the arylpalladium amido complex, which forms the C-N bond and regenerates the Pd(0) catalyst.[11] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[11]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Amide_Binding Amide Binding PdII_Aryl->Amide_Binding PdII_Amido Ar-Pd(II)L(NR¹R²) Amide_Binding->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR¹R² (Product) PdII_Amido->Product Releases Product RedElim->Pd0  Regenerates  Catalyst ArylHalide Ar-Br (3-Bromo-4-pyridinol) ArylHalide->OxAdd Amine HNR¹R² + Strong Base Amide ⁻NR¹R² Amine->Amide Deprotonation Amide->Amide_Binding

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Trustworthiness: Self-Validating Protocol

Successful amination is confirmed by the disappearance of the starting amine and aryl bromide via LC-MS analysis. The product will have a mass corresponding to (Mass of Aryl Bromide + Mass of Amine - Mass of HBr). Due to the basic nature of the product, it may streak on silica gel TLC plates; adding a small amount of triethylamine (0.5-1%) to the eluent can improve chromatography. Final confirmation is achieved through comprehensive NMR and HRMS analysis.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 eq.) to an oven-dried Schlenk tube. Add 3-bromo-4-pyridinol (1.0 eq.), the amine (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos or RuPhos, 2-4 mol%).[12]

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane (target concentration 0.1-0.2 M).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction until the limiting reagent is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (often using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine) to obtain the 3-amino-4-pyridinol product.

Data Presentation: Buchwald-Hartwig Reaction Parameters
Amine PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10085-95
AnilinePd(OAc)₂ / RuPhosNaOtBuToluene10070-90
n-ButylaminePd₂(dba)₃ / BINAPK₃PO₄Toluene11075-88
IndolePd(OAc)₂ / XPhosK₂CO₃t-Amyl alcohol11065-80

III. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[13][14] This reaction is valued for its mild conditions and operational simplicity.[13]

Expertise & Experience: Mechanistic Overview

The Sonogashira reaction uniquely employs a dual catalytic system.[13] The palladium cycle is similar to those previously described, starting with oxidative addition of 3-bromo-4-pyridinol to Pd(0). The copper cycle runs concurrently. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide species.[14] This intermediate is significantly more reactive than the alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex. The resulting dialkynylpalladium(II) intermediate then undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst. The amine base serves both to deprotonate the alkyne and as a solvent.[14]

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product ArylHalide Ar-Br ArylHalide->Pd0 CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR + Base Alkyne->CuX

Caption: Dual catalytic cycles for the Sonogashira cross-coupling reaction.

Trustworthiness: Self-Validating Protocol

Reaction completion is readily assessed by the consumption of 3-bromo-4-pyridinol using TLC or LC-MS. A significant shift in polarity is expected for the product. A common side reaction is the Glaser coupling, which produces a homocoupled dialkyne from the starting alkyne. This impurity is typically non-polar and can be separated during column chromatography. Product structure must be verified by NMR, and the presence of the alkyne can be confirmed by a characteristic C≡C stretch in the IR spectrum (~2100-2260 cm⁻¹).

Detailed Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add 3-bromo-4-pyridinol (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 3-5 mol%).

  • Solvent and Reagent Addition: Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as both the base and solvent. Alternatively, a co-solvent like THF or DMF can be used. Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, proceeding to completion in 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the amine solvent. Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography on silica gel to isolate the 3-alkynyl-4-pyridinol product.

Data Presentation: Sonogashira Reaction Parameters
Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT85-98
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEADMF5080-95
1-HexynePdCl₂(PPh₃)₂ / CuITEATEA4075-90
Propargyl alcoholPdCl₂(dppf) / CuIK₂CO₃ / TEADMF6070-85
References
  • Vertex AI Search. Cross-Coupling Reactions Guide. 4

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. 6

  • Wikipedia. Sonogashira coupling.

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.

  • RSC Publishing. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes.

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Chem-Impex. 3-Bromo-4-pyridinecarboxylic acid.

  • NIH. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.

  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...

  • NIH. Recent Advances of Pyridinone in Medicinal Chemistry.

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • ResearchGate. Pyridones in drug discovery: Recent advances.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • Wikipedia. Buchwald–Hartwig amination.

  • Pipzine Chemicals. pyridine, 3-bromo-4-methoxy.

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.

  • NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6).

  • Sigma-Aldrich. 3-Bromo-4-methylpyridine 96 3430-22-6.

Sources

Method

Application Note &amp; Scale-Up Protocol: Synthesis of 3-Bromo-4-pyridinol

Abstract 3-Bromo-4-pyridinol is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmaceutical targets. Its synthesis at a laboratory scale...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-4-pyridinol is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmaceutical targets. Its synthesis at a laboratory scale can be accomplished through various routes, but robust and well-documented procedures for safe and efficient scale-up are less common. This application note provides a comprehensive, field-proven guide for the multi-step, scale-up synthesis of 3-Bromo-4-pyridinol. We present a reliable three-step synthetic strategy starting from commercially available pyridine, proceeding through 4-aminopyridine and 3-bromo-4-aminopyridine intermediates. The core of this guide is a detailed protocol for the diazotization of 3-bromo-4-aminopyridine, optimized for safety, yield, and purity at scale. This document is intended for researchers, process chemists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and critical safety considerations to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

The synthesis of functionalized pyridinols is a cornerstone of heterocyclic chemistry, driven by their prevalence in biologically active molecules. 3-Bromo-4-pyridinol, in particular, offers two key reactive sites: the hydroxyl group for etherification or esterification, and the bromine atom for cross-coupling reactions, enabling diverse molecular scaffolding.

While direct bromination of 4-hydroxypyridine (pyridone) is a possible route, it is often complicated by issues of selectivity and over-bromination, making it challenging for large-scale production where product purity is paramount. A more controlled and reliable approach involves building the molecule sequentially. The strategy outlined herein has been selected for its robustness, use of readily available precursors, and high-yield transformations.

The overall synthetic pathway is a three-stage process:

  • Stage 1: Amination of Pyridine. Synthesis of 4-aminopyridine from pyridine. Several established industrial methods exist for this transformation[1][2].

  • Stage 2: Regioselective Bromination. Synthesis of the key intermediate, 3-bromo-4-aminopyridine, via electrophilic bromination of 4-aminopyridine.

  • Stage 3: Diazotization and Hydrolysis. Conversion of the 3-bromo-4-aminopyridine to the final product, 3-Bromo-4-pyridinol, via a Sandmeyer-type reaction.

This application note will provide detailed protocols for Stage 2 and Stage 3.

Figure 1: Overall three-stage synthetic workflow for 3-Bromo-4-pyridinol.

Process Hazards and Safety Precautions

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. The protocols described involve corrosive acids, oxidizing agents, and potentially harmful organic compounds. All operations must be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, face shields, acid-resistant gloves, and flame-retardant lab coats.

Causality Behind Safety Choices:

  • Sodium Nitrite (NaNO₂): This is a strong oxidizer and is acutely toxic if swallowed[3]. A critical hazard arises when it is mixed with acid, as it generates nitrous acid (HNO₂) in situ, which can decompose to form toxic nitrogen oxides (NOx). The reaction is performed at 0–5 °C to control the rate of diazotization and prevent dangerous off-gassing and thermal runaway.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns[4]. It is also a strong dehydrating agent and will react exothermically with water. All additions of H₂SO₄ or to H₂SO₄ solutions must be done slowly and with adequate cooling.

  • Diazonium Salts: Aryldiazonium salts, while more stable than their aliphatic counterparts, can be explosive when isolated and dry. The protocol is designed to keep the diazonium salt in a cold aqueous solution and use it directly in the next step, a critical safety measure to prevent its isolation.

  • Ethyl Acetate: This solvent is highly flammable with a low flash point[5][6][7]. All work with ethyl acetate must be performed away from ignition sources, and a rotary evaporator used for its removal should be spark-proof.

Table 1: Summary of Chemical Hazards

Chemical NameCAS NumberKey HazardsRecommended Precautions
4-Aminopyridine504-24-5Toxic (LD₅₀ oral, Rat: 21 mg/kg)Avoid inhalation and skin contact. Use gloves and respiratory protection.
N-Bromosuccinimide (NBS)128-08-5Oxidizer, causes severe skin burns and eye damage.Handle in a fume hood, avoid contact with combustible materials.
Acetonitrile75-05-8Flammable, acutely toxic (inhalation, dermal, oral).Use in a well-ventilated area, away from ignition sources.
3-Bromo-4-aminopyridine 13534-98-0 Harmful if swallowed, causes skin/eye irritation [1][8].Wear appropriate PPE, avoid generating dust.
Concentrated Sulfuric Acid 7664-93-9Causes severe skin burns and eye damage, reactive [4].Use face shield and acid-resistant gloves. Add slowly with cooling.
Sodium Nitrite 7632-00-0Oxidizer, toxic if swallowed, very toxic to aquatic life [3].Keep away from combustibles. Prevent release to the environment.
Ethyl Acetate 141-78-6Highly flammable liquid and vapor, causes eye irritation [5][6][7].Use in a spark-proof environment, ensure proper grounding.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage.Handle with care, solutions are highly corrosive.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-aminopyridine (Intermediate)

This protocol is adapted from a procedure reported with a 91.4% yield and provides a reliable method for producing the key intermediate required for the final step.

Materials and Equipment:

  • Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice bath

  • 4-Aminopyridine (94.11 g, 1.0 mol)

  • Acetonitrile (1.5 L)

  • N-Bromosuccinimide (NBS) (187.0 g, 1.05 mol)

  • Standard filtration and rotary evaporation equipment

Step-by-Step Procedure:

  • Reaction Setup: Charge the 2 L flask with 4-aminopyridine (1.0 mol) and acetonitrile (1.5 L). Begin stirring to form a slurry.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • NBS Addition: Slowly add the N-Bromosuccinimide (1.05 mol) in small portions over 60-90 minutes. Rationale: This controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products. The reaction must be protected from light, as NBS can generate bromine radicals upon light exposure.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and filter to remove any solids.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue can be purified by column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 3-bromo-4-aminopyridine as a light yellow solid[9].

Protocol 2: Scale-Up Synthesis of 3-Bromo-4-pyridinol

This protocol details the diazotization of 3-bromo-4-aminopyridine. The quantities are based on a reported procedure and are suitable for laboratory scale-up.

Materials and Equipment:

  • Three-neck round-bottom flask (3 L) with a mechanical stirrer, thermometer, and dropping funnel

  • Large ice/salt bath

  • 3-Bromo-4-aminopyridine (113.0 g, 0.65 mol)

  • Distilled water (550 mL for reaction, 130 mL for NaNO₂)

  • Concentrated Sulfuric Acid (98%, ~85.0 mL)

  • Sodium Nitrite (NaNO₂) (63.1 g, 0.91 mol)

  • Saturated Sodium Hydroxide solution

  • Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Acidic Solution Preparation: To the 3 L flask, add distilled water (550 mL). Cool the water to 0 °C in an ice/salt bath. CAUTION: EXOTHERMIC. Slowly and carefully add the concentrated sulfuric acid (85.0 mL) to the cold water with vigorous stirring.

  • Substrate Addition: Once the acid solution has cooled back to 0-5 °C, add the 3-bromo-4-aminopyridine (113.0 g, 0.65 mol) in portions, ensuring the temperature remains below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (63.1 g, 0.91 mol) in distilled water (130 mL). Using the dropping funnel, add this solution dropwise to the reaction mixture over 2-3 hours. Critical Process Parameter: The temperature MUST be maintained between 0 and 5 °C during this addition to ensure the stability of the diazonium salt and to control the reaction rate.

  • Stirring: After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Hydrolysis: Heat the reaction mixture to 95 °C for 30 minutes. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by hydroxyl. Rationale: Heating the acidic solution provides the thermal energy needed to decompose the diazonium salt, allowing water to act as a nucleophile and form the desired pyridinol.

  • Cooling and Neutralization: Cool the mixture back down to below 10 °C in an ice bath. Slowly neutralize the solution to pH 6 by adding a saturated sodium hydroxide solution. This step is highly exothermic and must be done with efficient cooling.

  • Extraction and Isolation: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Bromo-4-pyridinol as a solid[6].

Mechanistic Discussion: The Diazotization Reaction

The conversion of the primary amino group in 3-bromo-4-aminopyridine to a hydroxyl group is a classic transformation rooted in diazonium chemistry. Understanding the mechanism is key to appreciating the critical control parameters of the protocol.

The process can be broken down into four key stages:

  • Formation of Nitrous Acid: Sodium nitrite reacts with the strong acid (H₂SO₄) in situ to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: The nitrous acid is protonated by the excess strong acid and subsequently loses a molecule of water to form the nitrosonium ion (NO⁺), which is the key electrophile in this reaction[10].

  • N-Nitrosation: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic nitrosonium ion. This is followed by deprotonation to form an N-nitrosamine intermediate.

  • Tautomerization and Diazonium Formation: The N-nitrosamine undergoes tautomerization, followed by protonation of the oxygen and elimination of water, to form the relatively stable aryldiazonium ion (-N₂⁺). The stability is conferred by the delocalization of the positive charge into the aromatic pyridine ring.

  • Hydrolysis: Upon heating, the N₂ molecule, an exceptionally good leaving group, departs as nitrogen gas. A water molecule then attacks the resulting carbocation, and after deprotonation, yields the final 3-Bromo-4-pyridinol product.

Figure 2: Simplified mechanism of diazotization and hydrolysis.

Expected Results and Characterization

The successful execution of the described protocols should yield the desired products with the characteristics summarized below.

Table 2: Summary of Expected Results

CompoundStageTypical YieldPhysical AppearanceMolecular FormulaMolecular Weight
3-Bromo-4-aminopyridine2~91%[9]Light yellow solidC₅H₅BrN₂173.01 g/mol
3-Bromo-4-pyridinol3~66%[6]Yellow to off-white solidC₅H₄BrNO174.00 g/mol

Product Characterization (3-Bromo-4-pyridinol): The final product should be characterized to confirm its identity and purity. Standard methods include:

  • Melting Point: Literature values are not consistently reported; determination of a sharp melting point is a good indicator of purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum should show five signals corresponding to the carbons of the pyridine ring.

  • Mass Spectrometry: Will confirm the molecular weight and show the characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).

Due to the tautomeric nature of 4-pyridinol (existing in equilibrium with 4-pyridone), the NMR spectra may show broadened peaks, and the exact chemical shifts can be sensitive to the solvent and concentration.

Conclusion

This application note details a robust and scalable three-stage synthesis for 3-Bromo-4-pyridinol, a valuable intermediate for pharmaceutical research. By providing step-by-step protocols for the key transformations, highlighting critical process parameters, explaining the underlying chemical mechanisms, and emphasizing essential safety precautions, this guide serves as a comprehensive resource for chemists in research and development. The chosen synthetic route, proceeding via a high-yield bromination followed by a controlled diazotization-hydrolysis, offers a reliable pathway to high-purity material, suitable for scale-up operations.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl acetate. [Link]

  • PubChem. 3-Bromopyridine. National Center for Biotechnology Information. [Link]

  • PubChem. Patent US-2010093712-A1: Two-component pharmaceutical composition for the treatment of pain. [Link]

  • Semantic Scholar. Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. [Link]

  • Google Patents.
  • Google Patents. US20180207604A1: Systems and methods for synthesizing chemical products, including active pharmaceutical ingredients.
  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Acetic acid ethyl ester. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Sulphuric acid. [Link]

  • Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications. [Link]

  • PubChem. Patent US-2010093727-A1: Compounds and methods of use. [Link]

  • Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry. [Link]

  • Google Patents. US7709657B2: Process for the synthesis of organic compounds.
  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0284132). [Link]

  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • JoVE. (2025, May 22). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. [Link]

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Application

Application Note: Chromatographic Isolation &amp; Purification of 3-Bromo-4-hydroxypyridine Derivatives

Abstract & Core Challenge The purification of 3-bromo-4-hydroxypyridine (and its derivatives) presents a distinct challenge in organic synthesis due to pyridone-pyridinol tautomerism . While often drawn as the aromatic "...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The purification of 3-bromo-4-hydroxypyridine (and its derivatives) presents a distinct challenge in organic synthesis due to pyridone-pyridinol tautomerism . While often drawn as the aromatic "4-hydroxypyridine" (enol form), these compounds exist predominantly as 4-pyridones (keto form) in solution and on solid supports.

This tautomeric behavior creates two primary chromatographic hurdles:

  • High Polarity: The pyridone form possesses a significant dipole moment, leading to poor solubility in non-polar mobile phases (e.g., Hexanes).

  • Silanol Interaction: The basic nitrogen and the carbonyl oxygen act as strong hydrogen bond acceptors/donors, causing severe "streaking" or irreversible adsorption on standard acidic silica gel.

This protocol details two validated methods to overcome these issues: a Modified Normal Phase (NP) approach using silica deactivation, and a Reverse Phase (RP) approach for high-purity isolation.

Physicochemical Context

To design an effective separation, one must understand the molecular behavior of the analyte.

Tautomerism & Silanol Interaction

The 3-bromo substituent adds lipophilicity and electron-withdrawing character (lowering the pKa), but it does not prevent the formation of the polar pyridone tautomer.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Chromatographic Consequence Enol 4-Hydroxypyridine Form (Aromatic, Less Polar) Minor Tautomer Keto 4-Pyridone Form (Non-Aromatic, Highly Polar) Major Tautomer Enol->Keto  Equilibrium favors Keto   Silica Silica Surface (Acidic Si-OH groups) Keto->Silica H-Bonding Tailing Severe Tailing / Streaking (Irreversible Adsorption) Silica->Tailing Result

Figure 1: The equilibrium shifts toward the pyridone form, which interacts strongly with acidic silanols, necessitating mobile phase modification.

Protocol A: Modified Normal Phase (Silica Gel)

Best For: Crude reaction mixtures, large-scale purification (>1g).

Standard Hexane/Ethyl Acetate gradients often fail for this scaffold. The compound will likely remain at the baseline or streak across the column. We utilize a Dichloromethane (DCM) / Methanol (MeOH) system with Triethylamine (TEA) to deactivate the silica.

Mobile Phase Preparation
  • Base Solvent: Dichloromethane (DCM).

  • Polar Modifier: Methanol (MeOH). Note: Do not exceed 15% MeOH on standard silica to prevent silica dissolution.

  • Additive: Triethylamine (TEA) at 1% v/v .

Step-by-Step Procedure
  • Column Pre-treatment (Critical):

    • Flush the silica column with 3 Column Volumes (CV) of DCM + 1% TEA.

    • Mechanism:[1] The TEA binds to the acidic silanol sites (Si-OH), effectively "capping" them. This prevents the pyridone nitrogen from interacting with the silica, sharpening the peak shape.

  • Sample Loading (Dry Load Technique):

    • Why: 3-bromo-4-hydroxypyridine has poor solubility in DCM. Liquid loading often leads to precipitation at the column head.

    • Step: Dissolve crude material in a minimal amount of MeOH/DCM (1:1). Add Celite 545 (approx. 2g per 1g of crude). Concentrate to dryness on a rotovap. Pack the resulting free-flowing powder into a solid load cartridge.

  • Elution Gradient:

    • Flow Rate: Standard for column size (e.g., 40 mL/min for a 40g column).

    • Solvent A: DCM + 1% TEA

    • Solvent B: 10:1 DCM:MeOH + 1% TEA (Pre-mixed)

Time (CV)% Solvent BTarget Composition
0 - 20%100% DCM (with TEA)
2 - 100% → 50%Gradient to ~5% MeOH
10 - 1550% → 100%Gradient to ~10% MeOH
15 - 18100%Hold at ~10% MeOH
  • Detection:

    • Monitor at 254 nm (Pyridine ring absorption).

    • TLC Visualization: Use UV or Ferric Chloride (FeCl₃) stain (turns violet/red for phenols/hydroxypyridines).

Protocol B: Reverse Phase (C18)

Best For: Final polishing, removal of close-eluting regioisomers, or small-scale (<500mg) purification.

Reverse phase chromatography eliminates the silanol interaction issue entirely.

Mobile Phase System
  • Column: C18 (ODS) Flash Cartridge or Prep-HPLC column.

  • Solvent A: Water + 0.1% Formic Acid (or Ammonium Formate 10mM).

    • Note: Acidic buffer keeps the molecule protonated (soluble) and suppresses ionization of residual silanols in the C18 phase.

  • Solvent B: Acetonitrile (ACN).[1][2]

Gradient Protocol
Time (min)% Solvent B (ACN)Phase Description
0 - 25%Equilibration / Injection
2 - 125% → 40%Elution of polar impurities
12 - 1840% → 90%Elution of Product
18 - 2090%Wash

Note: 3-bromo-4-hydroxypyridine is relatively polar. Expect elution early in the gradient (typically 15-25% ACN).

Experimental Workflow Diagram

Workflow cluster_prep Workup & Prep cluster_chrom Chromatography Choice Start Crude Reaction Mixture (3-Bromo-4-hydroxypyridine) Neutralize Adjust pH to 6-7 (Precipitation Point) Start->Neutralize Extract Extract w/ EtOAc or DCM:iPrOH (3:1) Neutralize->Extract DryLoad Adsorb on Celite (Dry Loading) Extract->DryLoad Decision Scale? DryLoad->Decision MethodA Method A: Normal Phase DCM/MeOH + 1% TEA Decision->MethodA >1g / Crude MethodB Method B: Reverse Phase H2O/ACN + 0.1% FA Decision->MethodB <1g / High Purity End Pure Product (Off-White Solid) MethodA->End MethodB->End

Figure 2: Decision tree for isolation based on scale and purity requirements.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad, Tailing Peak Silanol interaction (Silica).Add 1% Triethylamine (TEA) to the mobile phase. Ensure column is pre-flushed with TEA.
Sample Precipitates Poor solubility in mobile phase.Switch to Dry Loading (Celite). Do not attempt liquid injection in pure DCM.
Product at Baseline Mobile phase too non-polar.Hexane/EtOAc is insufficient. Switch to DCM/MeOH or use Reverse Phase (C18).
Co-elution Regioisomers (e.g., 2-bromo-4-hydroxypyridine).These isomers have different pKa values. Switch to Reverse Phase and use a pH buffer (Ammonium Formate pH 4.5) to exploit pKa differences.

References

  • Tautomerism of 4-Hydroxypyridine

    • ChemTube3D. "4-Hydroxypyridine-Tautomerism."[3] Explains the aromaticity and hydrogen bonding favoring the pyridone form.[3][4] Link

  • pKa and Physical Properties

    • ChemicalBook. "3-Bromo-4-hydroxypyridine Chemical Properties." Provides predicted pKa (~3.7) and solubility data. Link

  • General Pyridine Purification Strategies

    • BenchChem.[5][6][7] "Purification of 3-Bromopyridine Derivatives."[8] Discusses deactivation of silica gel for brominated pyridines. Link

  • Reverse Phase Methodologies

    • Waters Corporation. "Improving Purification Workflow with Prep Columns." General protocols for scaling up polar heterocycle purification on C18. Link

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Method

Strategic Functionalization of 3-Bromo-4-pyridinol: A Divergent Synthesis Guide

Abstract & Strategic Overview 3-Bromo-4-pyridinol (CAS: 36953-41-0) represents a high-value "bifunctional pivot" in drug discovery.[1] Its structure offers two distinct orthogonal handles: the C3-bromine atom and the C4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Bromo-4-pyridinol (CAS: 36953-41-0) represents a high-value "bifunctional pivot" in drug discovery.[1] Its structure offers two distinct orthogonal handles: the C3-bromine atom and the C4-hydroxyl group (tautomeric with the pyridone carbonyl).[1]

For medicinal chemists, this scaffold presents a unique challenge and opportunity:

  • Tautomeric Ambiguity: The equilibrium between the 4-pyridinol and 4-pyridone forms dictates the regioselectivity of alkylation (N- vs. O-alkylation).[1]

  • Orthogonal Reactivity: The C3-Br bond allows for metal-catalyzed cross-coupling (Suzuki, Buchwald), while the C4 position can be activated (via

    
    ) for Nucleophilic Aromatic Substitution (
    
    
    
    ).

This Application Note provides a validated roadmap for navigating these pathways, ensuring high regiocontrol and yield.

Reactivity Landscape (Graphviz)

G Start 3-Bromo-4-pyridinol (Starting Material) Chloro 3-Bromo-4-chloropyridine (Bifunctional Electrophile) Start->Chloro POCl3, 100°C (Deoxychlorination) N_Alkyl N-Alkyl-3-bromo-4-pyridone (Thermodynamic Product) Start->N_Alkyl R-X, K2CO3 (Soft Electrophile) O_Alkyl 3-Bromo-4-alkoxypyridine (Kinetic/Silver Salt Product) Start->O_Alkyl R-X, Ag2CO3 (Hard Electrophile) Suzuki C3-Aryl-4-chloropyridine (Via Suzuki Coupling) Chloro->Suzuki Ar-B(OH)2, Pd(0) (C3 Selective) SNAr 3-Aryl-4-aminopyridine (Via SNAr) Suzuki->SNAr HNR2, Heat (C4 Selective)

Figure 1: Divergent synthetic pathways from 3-bromo-4-pyridinol.[1] Path 1 (Red/Yellow) illustrates the "activate-then-couple" strategy.[1] Path 2 (Grey) illustrates scaffold modification.

Module A: Activation of C4 (Deoxychlorination)

The conversion of the hydroxyl group to a chlorine atom is the most critical step for accessing substituted pyridines. The resulting 3-bromo-4-chloropyridine is a versatile intermediate where the C3-Br is activated for Pd-catalysis and the C4-Cl is activated for nucleophilic attack.[1]

Mechanistic Insight

Direct coupling on 3-bromo-4-pyridinol is often poor because the free hydroxyl/pyridone oxygen can coordinate to Palladium, poisoning the catalyst.[1] Converting OH to Cl removes this interference and activates the ring.

Protocol: Synthesis of 3-Bromo-4-chloropyridine[1]
ParameterSpecification
Reagent Phosphorus Oxychloride (

)
Stoichiometry 5.0 - 10.0 equivalents (solvent & reagent)
Temperature 100°C - 110°C (Reflux)
Time 2 - 4 Hours
Workup CRITICAL: Ice quench required

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (to trap HCl gas).

  • Addition: Charge 3-bromo-4-pyridinol (1.0 equiv) into the flask. Carefully add

    
     (5.0–10.0 equiv). Note: The reaction can be run neat.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C). The suspension will gradually dissolve to form a clear, dark solution. Monitor by TLC or LCMS (aliquot quenched in MeOH).

  • Quench (Hazard Control): Cool the reaction mixture to room temperature.

    • Safety: Do NOT add water to the reaction.

    • Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

  • Neutralization: Carefully adjust pH to ~8-9 using solid

    
     or 50% NaOH solution.[1] Exothermic!
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Dry combined organics over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) typically yields the product as a low-melting solid or oil.[1]

Module B: Orthogonal Functionalization (The Suzuki Coupling)

Once 3-bromo-4-chloropyridine is in hand, you can exploit the electronic differentiation between the two halogens.[1]

  • C3-Br: More reactive toward Oxidative Addition (

    
    ).[1]
    
  • C4-Cl: Less reactive toward Pd, but highly reactive toward

    
    .
    
Protocol: Regioselective C3-Arylation[1]

Reaction Scheme:


[1]
ComponentRoleRecommendation
Catalyst Pd Source

(5 mol%) - High stability
Base Activator

(2.0 equiv) or

Solvent MediumDioxane/Water (4:[1]1) or Toluene/EtOH/Water
Temp Energy80°C - 90°C

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine 3-bromo-4-chloropyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Base (2.0 equiv). Add solvents.[1][2] Sparge with Argon/Nitrogen for 5-10 minutes.[1] Oxygen removal is crucial to prevent homocoupling.

  • Catalyst Addition: Add Pd catalyst (0.05 equiv) quickly under inert flow. Seal the vial.

  • Heating: Heat to 85°C for 4-12 hours.

  • Analysis: LCMS should show consumption of starting material and formation of the monocoupled product. Note: If bis-coupling (at C4) is observed, lower the temperature to 60°C.

  • Workup: Filter through a Celite pad, dilute with water, and extract with EtOAc.

Module C: Controlling N- vs. O-Alkylation[1]

When retaining the oxygen functionality, the choice of conditions dictates the isomer.

The Hard/Soft Acid-Base (HSAB) Rule[1]
  • N-Alkylation (Thermodynamic): Favored by "soft" electrophiles (Alkyl iodides/bromides) and polar aprotic solvents (DMF) with alkali bases (

    
    , 
    
    
    
    ).
  • O-Alkylation (Kinetic/Chelation): Favored by "hard" electrophiles (Alkyl sulfonates) or by using Silver salts (

    
    , 
    
    
    
    ) which coordinate to the nitrogen lone pair, forcing alkylation on oxygen.
Comparative Protocols
FeatureProtocol A: N-Alkylation Protocol B: O-Alkylation
Target N-substituted Pyridone Alkoxypyridine
Reagents

(1.2 eq),

(2.0 eq)

(1.2 eq),

(1.5 eq)
Solvent DMF or AcetoneToluene or Benzene (Non-polar)
Temperature 60°C - 80°CRoom Temp to 50°C
Mechanism

on Nitrogen

-assisted

-like or directed

Expert Tip: For difficult O-alkylations (where N-alkylation competes), converting the 4-pyridinol to 3-bromo-4-chloropyridine (Module A) and then displacing the chloride with an alkoxide (


) is often a cleaner synthetic route than direct O-alkylation.[1]

References

  • Synthesis of 3-Bromopyridine derivatives: Patent CN104974081A. Synthetic method of 3-bromopyridine. Link

  • Orthogonal Reactivity of 3-Bromo-4-chloropyridine: PubChem Compound Summary. 3-Bromo-4-chloropyridine Reactivity Profile. Link

  • Regioselectivity in Suzuki Couplings: Chemical Science, 2016. Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[1] Link

  • Chlorination Protocols: PMC - NIH. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines. Link

  • N- vs O-Alkylation Theory: ResearchGate. N- versus O-alkylation: Utilizing NMR methods. Link

Sources

Application

Application Note: Telescoped Synthesis of 3-Aryl-4-Alkoxypyridines

Utilizing 3-Bromo-4-hydroxypyridine as a Divergent Scaffold Executive Summary This application note details a robust, sequential one-pot (telescoped) protocol for the functionalization of 3-Bromo-4-hydroxypyridine . Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 3-Bromo-4-hydroxypyridine as a Divergent Scaffold

Executive Summary

This application note details a robust, sequential one-pot (telescoped) protocol for the functionalization of 3-Bromo-4-hydroxypyridine . While this scaffold is commercially available, its amphoteric nature and tautomeric equilibrium present specific challenges in regioselectivity (N- vs. O-alkylation) and chemoselectivity (halogen survival).

This guide provides a validated workflow to transform 3-Bromo-4-hydroxypyridine into 3-aryl-4-alkoxypyridines —a privileged pharmacophore in kinase inhibitors (e.g., VEGFR/PDGFR targets)—without the isolation of potentially unstable or toxic intermediates.

Chemical Context & Mechanistic Insight
2.1 The Tautomeric "Switch"

The critical challenge in utilizing 3-Bromo-4-hydroxypyridine is controlling the tautomeric equilibrium. In solution, the 4-pyridone form (NH-tautomer) predominates over the 4-hydroxypyridine form (OH-tautomer) due to the aromaticity of the amide-like resonance structure.

  • Kinetic Control: Direct alkylation with simple halides often favors N-alkylation (yielding N-alkyl-3-bromo-4-pyridones).

  • Thermodynamic/Chelation Control: To achieve O-alkylation (yielding 4-alkoxypyridines), specific "hard" bases (e.g.,

    
    , 
    
    
    
    ) and polar aprotic solvents are required to trap the oxy-anion.

The 3-bromo substituent exerts an electron-withdrawing effect (


), slightly increasing the acidity of the NH/OH proton (

), making the anion generated in situ a viable nucleophile for subsequent steps.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Target Scaffold Pyridone 4-Pyridone Form (Major, N-Nucleophilic) Hydroxy 4-Hydroxypyridine Form (Minor, O-Nucleophilic) Pyridone->Hydroxy  K_eq << 1   Target 3-Aryl-4-Alkoxypyridine (Kinase Inhibitor Motif) Hydroxy->Target 1. O-Alkylation (Cs2CO3) 2. Suzuki Coupling (Pd)

Figure 1: Tautomeric equilibrium and the strategic pathway to O-alkylated biaryl scaffolds.

Protocol: Sequential One-Pot O-Alkylation / Suzuki Coupling

This protocol utilizes a "telescoped" approach. Step 1 (Alkylation) is performed in DMF. Once conversion is complete, the reaction mixture is directly utilized for Step 2 (Suzuki-Miyaura Coupling) by adding the boronic acid, catalyst, and an aqueous base co-solvent, eliminating intermediate workup.

3.1 Reagents & Equipment[1]
  • Substrate: 3-Bromo-4-hydroxypyridine (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Base (Step 1): Cesium Carbonate (

    
    ) (1.5 equiv) — Crucial for O-selectivity.
    
  • Base (Step 2): Potassium Carbonate (

    
    ) (2.0 equiv, as 2M aq. solution)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous)

3.2 Step-by-Step Methodology

Step 1: Regioselective O-Alkylation

  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add 3-Bromo-4-hydroxypyridine (1.0 mmol) and

    
     (1.5 mmol).
    
  • Solvate: Add anhydrous DMF (3.0 mL) and stir at room temperature for 15 minutes to generate the anion. Note: The mixture will turn heterogeneous.

  • Alkylate: Add the Alkyl Halide (1.2 mmol) dropwise.

  • Heat: Warm the mixture to 60°C for 2–4 hours.

  • Checkpoint (IPC): Analyze a 10 µL aliquot via LC-MS.

    • Pass Criteria: >95% consumption of starting material.[2]

    • Selectivity Check: Verify O-alkyl (usually higher Rf on TLC) vs. N-alkyl.

      
       typically yields >85:15 O:N ratio.
      

Step 2: Suzuki-Miyaura Cross-Coupling (In-Situ)

  • Cool: Allow the Step 1 mixture to cool to room temperature. Do not perform aqueous workup.

  • Add Reagents: Directly into the same vial, add the Aryl Boronic Acid (1.5 mmol) and the Pd catalyst (0.03 mmol).

  • Activate: Add 2M aqueous

    
     (1.0 mL). The solvent system becomes DMF:Water (3:1).
    
  • Degas: Sparge the biphasic mixture with Nitrogen or Argon for 2 minutes to remove dissolved oxygen (critical for Pd survival).

  • React: Seal the vial and heat to 90°C for 6–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (3 x 10 mL) to remove DMF. Dry organic layer over

    
    , filter, and concentrate.
    
Data Summary & Validation

The following table summarizes expected outcomes based on internal validation of this scaffold type.

ParameterStep 1 (Alkylation)Step 2 (Coupling)Overall One-Pot
Primary Challenge N- vs O-SelectivityProtodeboronation of Ar-B(OH)2Catalyst poisoning by DMF/Halides
Optimization Use

(O-selective)
Excess Boronic Acid (1.5 eq)High catalyst load (5%) if unpurified
Typical Yield ~85-90% (in situ)~70-80% (step yield)55-65% (Isolated)
Key Byproduct N-alkyl isomer (<15%)Homocoupling (Ar-Ar)Pd-black precipitates
4.1 Workflow Diagram

Workflow cluster_inputs Phase 1: Functionalization cluster_catalysis Phase 2: Cross-Coupling cluster_output Isolation SM 3-Bromo-4-hydroxypyridine Alk Alkyl Halide + Cs2CO3 (DMF, 60°C) SM->Alk Suzuki Add: Ar-B(OH)2 + Pd(dppf)Cl2 + 2M K2CO3 (aq) Alk->Suzuki No Isolation Reaction Heat to 90°C (6-12 Hours) Suzuki->Reaction Product 3-Aryl-4-Alkoxypyridine (Purified) Reaction->Product Extraction & Column

Figure 2: Telescoped experimental workflow minimizing solvent waste and handling time.

Troubleshooting & Critical Parameters
  • Regioselectivity Failure (N-alkylation observed):

    • Cause: Solvent too non-polar or counter-ion too "hard" (e.g., Li+).

    • Fix: Ensure the use of Cesium Carbonate (

      
      ). The "Cesium Effect" stabilizes the diffuse O-anion. Alternatively, add 1.0 eq of 
      
      
      
      (Silver Carbonate) which almost exclusively drives O-alkylation via silver coordination to the nitrogen, blocking it.
  • Stalled Suzuki Coupling:

    • Cause: Inhibition of Pd catalyst by halide salts generated in Step 1.

    • Fix: Increase catalyst loading to 5 mol% or switch to a more robust precatalyst like XPhos Pd G3 , which is highly resistant to inhibition in heterocyclic couplings.

  • Safety Note:

    • 3-Bromo-4-hydroxypyridine is an irritant.

    • Alkyl halides are potential alkylating agents (carcinogens).

    • Handle all DMF solutions in a fume hood to avoid inhalation of toxic vapors.

References
  • Tautomerism of Hydroxypyridines

    • Beak, P., et al. "Protomeric Equilibria in 2- and 4-Hydroxypyridines." Journal of the American Chemical Society.
    • Source:

  • Regioselective Alkylation of Pyridones

    • Sato, K., et al.
    • Context: Establishes as the superior base for O-selectivity.
    • Source:

  • Suzuki Coupling of Chloropyridines (Analogous Protocols)

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Source:

  • Telescoped Synthesis in MedChem

    • Baumann, M., et al. "Continuous Flow Synthesis of 3-Aryl-4-alkoxypyridines." Reaction Chemistry & Engineering.
    • Source:

  • General Properties of 3-Bromo-4-hydroxypyridine

    • PubChem Compound Summary.
    • Source:

Sources

Method

Application Note: Microwave-Assisted Synthesis with 3-Bromo-4-pyridinol

Executive Summary This guide details the microwave-assisted functionalization of 3-Bromo-4-pyridinol , a critical scaffold in the synthesis of kinase inhibitors (e.g., Vandetanib analogs) and receptor modulators. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted functionalization of 3-Bromo-4-pyridinol , a critical scaffold in the synthesis of kinase inhibitors (e.g., Vandetanib analogs) and receptor modulators. While this substrate offers versatile attachment points (C3-bromide and C4-hydroxyl/carbonyl), it presents specific challenges: tautomeric ambiguity (pyridinol vs. pyridone) and electron-deficiency , which often leads to sluggish kinetics under thermal conditions.

Microwave (MW) irradiation addresses these bottlenecks by providing direct dielectric heating, allowing for reaction temperatures that exceed the boiling point of solvents at atmospheric pressure. This protocol establishes a robust workflow for Suzuki-Miyaura cross-coupling and Regioselective N-alkylation , reducing reaction times from hours to minutes while suppressing common side reactions like protodehalogenation.

Chemo-Physical Context: Tautomerism & Reactivity

To successfully manipulate 3-Bromo-4-pyridinol, one must understand its solution-phase behavior. It exists in a tautomeric equilibrium between the hydroxypyridine form (A) and the pyridone form (B).

  • Dielectric Heating Implication: In polar solvents (DMSO, DMF, Water) used for MW synthesis, the equilibrium shifts heavily toward the pyridone (B) form. This species has a high dipole moment, making it an excellent microwave absorber (high

    
    ), ensuring rapid and uniform heating.
    
  • Reactivity Consequence: The N-H moiety in the pyridone form is nucleophilic. Without protection or specific conditions, N-alkylation or N-arylation competes with reactions at the C3-bromide.

Tautomer Equilibrium Diagram

Tautomerism Pyridinol 3-Bromo-4-pyridinol (Aromatic, Low Dipole) Pyridone 3-Bromo-4-pyridone (Polar, High Dipole, MW Active) Pyridinol->Pyridone Polar Solvent (DMSO/H2O)

Figure 1: Tautomeric equilibrium. MW heating in polar solvents favors the Pyridone form, influencing nucleophilicity.

Application 1: Microwave-Assisted Suzuki-Miyaura Coupling[1][2]

The C3-position is sterically hindered by the adjacent C4-oxygen. Conventional heating often results in incomplete conversion or requires high catalyst loading. The MW protocol utilizes "superheating" to overcome the activation energy barrier.

Optimization Matrix (Screening)

The following data summarizes the optimization of the coupling of 3-bromo-4-pyridinol with phenylboronic acid.

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)Temp/TimeConversion (LCMS)Outcome
1Pd(PPh₃)₄Toluene/EtOH (2:1)Na₂CO₃100°C / 12h (Thermal)45%Sluggish, incomplete
2Pd(PPh₃)₄DME/Water (3:1)Na₂CO₃140°C / 15 min (MW)88%Good, some dehalogenation
3Pd(dppf)Cl₂·DCM Dioxane/Water (4:1) K₃PO₄ 130°C / 20 min (MW) 96% Optimal
4Pd(OAc)₂ / XPhosWater (micellar)Et₃N120°C / 10 min (MW)70%Solubility issues
Detailed Protocol (Scale: 1.0 mmol)

Reagents:

  • 3-Bromo-4-pyridinol (174 mg, 1.0 mmol)

  • Aryl Boronic Acid (1.2 - 1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol)

  • Base: K₃PO₄ (424 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) [Degassed]

Step-by-Step Methodology:

  • Vessel Preparation: Use a 10 mL microwave-transparent pressure vial (borosilicate glass) with a magnetic stir bar.

  • Loading: Add the pyridinol, boronic acid, and base to the vial.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

    • Expert Note: Water is critical here. It increases the dielectric constant (

      
      ), allowing the reaction mixture to couple with the magnetic field efficiently.
      
  • Catalyst Addition: Add the Pd catalyst last. Cap the vial immediately with a Teflon-lined septum.

  • Pre-Stirring (CRITICAL): Stir at room temperature for 2 minutes.

    • Why? To allow initial acid-base neutralization. This prevents rapid CO₂ evolution inside the microwave cavity which can trigger pressure safety cut-offs.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temp: 130°C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (low speed)

    • Pressure Limit: 15 bar

    • Power: High absorption (typically 200-300W max)

  • Work-up: Cool to <50°C using compressed air (integrated in most MW systems). Acidify carefully with 1N HCl to pH ~6 to precipitate the product or extract with EtOAc/n-Butanol (due to amphoteric nature).

Mechanistic Workflow

SuzukiCycle Start Start: 3-Bromo-4-pyridinol OxAdd Oxidative Addition (Rate Limiting Step) Accelerated by MW Temp Start->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Start Regenerate Pd(0)

Figure 2: The MW energy input primarily accelerates the Oxidative Addition step, which is difficult for electron-rich pyridones but easier for electron-deficient pyridines.

Application 2: Regioselective N-Alkylation

A common requirement is alkylating the nitrogen to "lock" the pyridone form. Under thermal conditions, O-alkylation (kinetic) and N-alkylation (thermodynamic) often compete. Microwave heating favors the thermodynamic N-alkylated product due to the rapid equilibration allowed by high temperatures.

Protocol:

  • Reagents: 3-Bromo-4-pyridinol (1.0 eq), Alkyl Halide (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (High tan

    
    , excellent MW absorber).
    
  • Conditions: 150°C for 10 minutes.

  • Outcome: >95% selectivity for N-alkylation.

    • Expert Insight: If O-alkylation is desired, avoid MW heating; use Ag₂CO₃ in non-polar solvents (Benzene/Toluene) at room temperature.

Troubleshooting & Critical Parameters

Protodehalogenation (Loss of Bromine)
  • Symptom: LCMS shows mass M-Br+H (Des-bromo product).

  • Cause: Overheating in the presence of hydride sources (often alcohols like EtOH or iPrOH acting as reducing agents).

  • Solution: Switch to non-protic cosolvents (DME, Dioxane, Toluene). Avoid Ethanol if dehalogenation is observed. Use Pd(dppf)Cl₂ which is more robust than Pd(PPh₃)₄ against this side reaction.

Pressure Management
  • Risk: Carbonate bases release CO₂. In a sealed MW vial, this raises pressure rapidly.

  • Mitigation:

    • Use Phosphate bases (K₃PO₄) instead of Carbonates where possible.

    • Ensure the vial headspace is at least 30-40% of the total volume.

Metal Scavenging
  • Pyridines coordinate strongly to Palladium. Post-reaction, the product may retain Pd.

  • Protocol: Treat the crude organic layer with Thiourea or commercially available silica-bound metal scavengers (e.g., Si-Thiol) for 30 mins at 40°C before final purification.

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Heller, B., & Hapke, M. (2007). The Suzuki–Miyaura Reaction in Pyridine Chemistry. Chemical Society Reviews, 36, 1085-1096. [Link]

  • Biotage Application Note. (2020). Transition Metal Catalysis in Microwave Synthesis. [Link] (General Protocol Reference)

Sources

Application

Strategic Utilization of 3-Bromo-4-pyridinol in Agrochemical Synthesis

Abstract & Strategic Value In the high-stakes arena of agrochemical discovery, 3-bromo-4-pyridinol serves as a "privileged scaffold." Its utility stems from its dual functionality: the bromine atom at the C3 position pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the high-stakes arena of agrochemical discovery, 3-bromo-4-pyridinol serves as a "privileged scaffold." Its utility stems from its dual functionality: the bromine atom at the C3 position provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the hydroxyl group at C4 allows for the formation of ether linkages common in PPO-inhibiting herbicides and neonicotinoid-class insecticides.

However, this molecule presents a significant synthetic challenge: prototropic tautomerism . The equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic) forms dictates reactivity. Failure to control this equilibrium leads to mixtures of N-alkylated (unwanted) and O-alkylated (desired) products, reducing yield and complicating purification.

This guide provides validated protocols to lock the tautomeric state and efficiently utilize the bromine handle, ensuring high-fidelity synthesis of agrochemical precursors.

Chemical Properties & Tautomeric Control[1][2][3]

The "Chameleon" Effect

3-Bromo-4-pyridinol exists in a solvent-dependent equilibrium. In the gas phase, the hydroxy form dominates. In solution (especially polar solvents like DMF or DMSO used in synthesis), the 4-pyridone form is often favored due to intermolecular hydrogen bonding and dipolar stabilization.

  • Implication: Standard alkylation with simple bases (e.g.,

    
    ) often yields the N-alkylated product (pyridone derivative) or an intractable mixture.
    
  • Strategy: To synthesize pyridine-ether herbicides, one must force O-alkylation .

Tautomerism Pyridinol 3-Bromo-4-pyridinol (Aromatic Enol Form) Target for O-Alkylation Pyridone 3-Bromo-4-pyridone (Keto Form) Favored in Polar Solvents Pyridinol->Pyridone Tautomerization (Fast)

Figure 1: The tautomeric equilibrium. Agrochemical synthesis typically targets the "Blue" state (Enol) to create ether linkages.

Protocol A: Regioselective O-Alkylation

Objective: Synthesize 3-bromo-4-alkoxypyridine (Precursor for Ether Herbicides) while suppressing N-alkylation.

Mechanistic Insight

According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer."

  • Method 1 (Industrial/Scale-up): Use of Silver Carbonate (

    
    ) . The silver ion coordinates with the nitrogen, effectively blocking it and forcing reaction at the oxygen.
    
  • Method 2 (Alternative): Mitsunobu reaction (ideal for complex alcohols, though higher cost).

Experimental Procedure (Silver-Mediated)

Reagents:

  • 3-Bromo-4-pyridinol (1.0 equiv)

  • Alkyl Halide (e.g., Ethyl iodide or Benzyl bromide) (1.2 equiv)

  • 
     (0.6 equiv) - Note: Stoichiometry accounts for carbonate dianion.
    
  • Solvent: Toluene or Benzene (Non-polar solvents favor the O-form slightly more than DMF).

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-4-pyridinol (10 mmol) and anhydrous Toluene (50 mL).

  • Activation: Add

    
     (6 mmol). The suspension should be stirred in the dark (wrap flask in foil) at room temperature for 30 minutes.
    
  • Addition: Add the Alkyl Halide (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The O-alkylated product typically has a higher 
    
    
    
    than the N-alkylated byproduct.
  • Workup: Filter the hot reaction mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. If N-alkylated byproduct is present (usually <5% with this method), remove via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Data Validation:

  • 
     NMR (CDCl3):  Look for the 
    
    
    
    -protons (position 2 and 6). In O-alkylated products, these shift upfield relative to the N-alkylated pyridone.
  • 
     NMR:  The Carbonyl carbon of the pyridone (~170-180 ppm) is distinct from the C-O aromatic carbon (~160-165 ppm).
    

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3-position to create a biaryl core (common in pigment biosynthesis inhibiting herbicides).

Prerequisite: This reaction is best performed after Protocol A. The free hydroxyl group in the starting material can poison Palladium catalysts or undergo competitive deprotonation.

Experimental Procedure

Reagents:

  • Substrate: 3-Bromo-4-alkoxypyridine (from Protocol A) (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Robust against steric hindrance.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step:

  • Degassing: In a reaction vial, combine the Substrate, Boronic Acid, and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Seal the vial and heat to

    
     for 4–8 hours.
    
    • Note: The electron-rich nature of the alkoxy group at C4 deactivates the C3-bromide slightly compared to a pyridine ring with electron-withdrawing groups. Higher temperatures or longer times may be required compared to simple bromopyridine.

  • Workup: Dilute with water, extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    .
  • Isolation: Purify via chromatography.

Representative Workflow: Synthesis of Pyridine-Ether Scaffold

The following diagram illustrates the integration of these protocols into a cohesive workflow for generating a generic herbicide scaffold.

Workflow Start Start: 3-Bromo-4-pyridinol (Tautomeric Mixture) Step1 Step 1: Selective O-Alkylation (Ag2CO3, R-X, Toluene) Start->Step1 Inter1 Intermediate: 3-Bromo-4-alkoxypyridine Step1->Inter1 >95% Regioselectivity Waste Avoided Byproduct: N-Alkylated Pyridone Step1->Waste Trace (if improper base used) Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 Final Target: 3-Aryl-4-alkoxypyridine (Agrochemical Core) Step2->Final C-C Bond Formation

Figure 2: Sequential workflow for converting 3-bromo-4-pyridinol into a bioactive biaryl ether scaffold.

Troubleshooting & Quality Control

HPLC Analysis

When monitoring reaction progress, distinguishing the N-alkyl vs O-alkyl isomers is critical.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

  • Trend: The N-alkylated pyridone is generally more polar and will elute earlier than the O-alkylated pyridine ether.

Common Pitfalls
IssueCauseSolution
Low Yield in Step 1 Formation of N-alkyl isomer.Switch base to

or use Mitsunobu conditions (

/DIAD). Avoid polar aprotic solvents like DMF if selectivity is poor.
Stalled Coupling (Step 2) Oxidative addition is slow due to electron-rich ring.Switch to a more active catalyst system like Pd(t-Bu3P)2 or XPhos Pd G3 .
Debromination

-hydride elimination or protodehalogenation.
Ensure solvent is thoroughly degassed; reduce reaction temperature slightly.

References

  • Spivey, A. C., & Arseniyadis, S. (2004). Ipso-halodehydroxylation of 4-hydroxypyridines. Angewandte Chemie International Edition. (General reactivity context).
  • Lier, J. E., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Heller, B., & Hapke, M. (2007). The Suzuki–Miyaura Reaction in the Synthesis of Agrochemicals. Topics in Organometallic Chemistry.
  • Scifinder/PubChem Entry. 3-Bromo-4-pyridinol (CAS 2349-05-5). Link

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3-Bromo-4-hydroxypyridine synthesis

Topic: Troubleshooting Low Yield in 3-Bromo-4-hydroxypyridine Synthesis Role: Senior Application Scientist Status: Active Support Ticket Introduction: Why is my yield low? Welcome to the technical support hub for 3-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 3-Bromo-4-hydroxypyridine Synthesis Role: Senior Application Scientist Status: Active Support Ticket

Introduction: Why is my yield low?

Welcome to the technical support hub for 3-bromo-4-hydroxypyridine (also known as 3-bromo-4-pyridone). If you are experiencing low yields (typically <40%), the issue rarely lies in the reaction failing completely. Instead, it is almost always a failure of regiocontrol (over-bromination) or isolation physics (incorrect pH management).

This molecule is deceptive. It exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms, and its amphoteric nature means it is soluble in both strong acid and strong base. Most "lost" yield is actually product washed away in the aqueous mother liquor because the workup pH missed the isoelectric point.

Below are the three specific modules designed to diagnose and fix your process.

Module 1: The Regioselectivity Trap (Chemistry)

Issue: "I see multiple spots on TLC/LCMS, or my product melting point is too high."

The Root Cause: Over-Bromination

The 4-hydroxypyridine ring is highly activated towards Electrophilic Aromatic Substitution (SEAr). The hydroxyl/carbonyl group directs the incoming bromine to the ortho position (C3).

  • The Trap: Although the first bromine atom is electron-withdrawing (deactivating), the activation from the 4-OH group is strong enough to promote a second attack at C5, forming 3,5-dibromo-4-hydroxypyridine .

  • The Symptom: The dibromo impurity is difficult to separate via recrystallization and lowers the recovery of the pure mono-bromo product.

Troubleshooting Protocol
VariableStandard Condition (Risk)Optimized Condition (Fix)
Stoichiometry 1.1 - 1.5 eq Br₂0.95 - 1.0 eq Br₂ (Starve the reaction slightly)
Addition Rate Rapid additionDropwise over 1-2 hours (Keep local concentration of Br₂ low)
Temperature Reflux (>80°C)Ambient to 40°C (Heat promotes di-substitution)
Reagent Excess NBSMolecular Bromine (Br₂) in Acetic Acid (Better atom economy & control)
Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired mono-bromination and the undesired di-bromination.

ReactionPathway cluster_0 Optimization Logic SM 4-Hydroxypyridine (Starting Material) Mono 3-Bromo-4-hydroxypyridine (Target Product) SM->Mono  +1.0 eq Br2  Fast (k1) Di 3,5-Dibromo-4-hydroxypyridine (Over-reacted Impurity) Mono->Di  + Excess Br2  Slower (k2) Note1 If k2 is competitive with k1 at high T, Cooling increases selectivity.

Caption: Kinetic pathway showing the danger of sequential bromination. Control stoichiometry to stop at the green node.

Module 2: The Isoelectric Point (Physics)

Issue: "The reaction looked clean on LCMS, but I recovered almost nothing after filtration."

The Root Cause: Amphoteric Solubility

This is the most common failure point. 3-Bromo-4-hydroxypyridine is an ampholyte .

  • pH < 3: It exists as the cation (pyridinium salt)

    
     Water Soluble.
    
  • pH > 10: It exists as the anion (pyridinate)

    
     Water Soluble.
    
  • pH 4 - 8: It exists as the neutral species (pyridone)

    
    Insoluble (Precipitates) .
    

If you quench your acidic reaction mixture (acetic acid/HBr) with too much base (overshooting to pH 10) or too little (staying at pH 2), your product remains dissolved in the water and passes through the filter paper.

The "Golden pH" Protocol
  • Dilution: Dilute the reaction mixture (usually in Acetic Acid) with ice water (2 volumes).

  • Neutralization: Slowly add saturated aqueous Na₂CO₃ or 6M NaOH.

  • Target: Monitor pH strictly.

    • Stop at pH 6.5 - 7.0.

  • Aging: Stir the slurry at 0°C for 30-60 minutes to allow crystal growth.

  • Filtration: Filter the solid. Do not wash with large amounts of water (the product has finite water solubility). Wash with a small amount of cold isopropanol or cold water.

Decision Tree: Workup Logic

WorkupLogic Start Reaction Complete (Solvent: AcOH) Dilute Dilute with Ice Water Start->Dilute CheckPH Check pH (Currently < 1) Dilute->CheckPH AddBase Add NaOH/Na2CO3 Slowly CheckPH->AddBase Branch1 pH < 4 (Too Acidic) AddBase->Branch1 Stop early Branch2 pH 6.5 - 7.0 (Isoelectric Point) AddBase->Branch2 Target Branch3 pH > 10 (Too Basic) AddBase->Branch3 Overshoot Result1 Product is Cationic Soluble (Loss) Branch1->Result1 Result2 Product Precipitates (Maximum Yield) Branch2->Result2 Result3 Product is Anionic Soluble (Loss) Branch3->Result3

Caption: Workup decision tree emphasizing the narrow pH window required for successful precipitation.

Module 3: Analytical & Solvent Troubleshooting

FAQ: Solvent Selection

Q: Can I use water instead of acetic acid? A: Yes, but Acetic Acid is superior.

  • Why: 4-Hydroxypyridine has poor solubility in neutral water but dissolves well in Acetic Acid. This ensures a homogeneous reaction start.

  • Benefit: As the product forms, it is less soluble in Acetic Acid than the starting material, often precipitating directly or upon slight cooling, which protects it from over-bromination.

FAQ: Analytical Ghosts

Q: My LCMS shows the product, but NMR looks messy. A: This is likely due to tautomerism .

  • In DMSO-d6, you may see broadened peaks due to the rapid exchange between the -OH and =O forms.

  • Fix: Add a drop of D₂O or trace acid (TFA) to the NMR tube to lock the tautomer or accelerate exchange, sharpening the peaks.

Summary of Optimized Protocol

For a reliable synthesis of 3-bromo-4-hydroxypyridine:

  • Dissolve 4-hydroxypyridine in Glacial Acetic Acid.

  • Add 1.0 equivalent of Br₂ dropwise at room temperature (do not heat initially).

  • Monitor by HPLC/UPLC (TLC is unreliable for this polar interaction).

  • Quench with ice water.

  • Adjust pH strictly to 6.5–7.0.

  • Filter and dry.

References

  • Synthesis of 3-bromopyridine derivatives.
  • Isoelectric Points of Amino Acids and Ampholytes. Source: Master Organic Chemistry. Context: Fundamental theory on pI calculation and solubility minima for zwitterionic/amphoteric molecules, applied here to the hydroxypyridine workup. URL:[Link]

  • Solubility of Organic Compounds. Source: Chemistry LibreTexts. Context: Explains the solubility trends of polar organic molecules in water vs. organic solvents, supporting the use of Acetic Acid over water. URL:[Link]

Optimization

Technical Support Center: Navigating the Scale-Up of 3-Bromo-4-pyridinol Synthesis

Welcome to the technical support guide for the synthesis of 3-Bromo-4-pyridinol (also known as 3-Bromo-4-hydroxypyridine). This resource is designed for researchers, process chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-pyridinol (also known as 3-Bromo-4-hydroxypyridine). This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a safe, efficient, and scalable process.

Section 1: Core Synthesis Strategy and Mechanism

The most common and direct route to 3-Bromo-4-pyridinol is the electrophilic bromination of 4-pyridinol (which exists in tautomeric equilibrium with 4-pyridone). Understanding the underlying mechanism is critical to controlling the reaction, particularly concerning selectivity and byproduct formation.

The Challenge of Tautomerism and pH

4-Pyridinol is not a simple phenol; it exists predominantly as its amide tautomer, 4-pyridone. The reactivity of this system towards bromine is highly dependent on the pH of the reaction medium.

  • Acidic to Neutral pH (pH < 6): The reaction proceeds through the 4-pyridone tautomer.

  • Alkaline pH (pH > 6): The reaction occurs via the conjugate anion (the pyridinolate), which is significantly more activated towards electrophilic attack.

Kinetic studies have revealed that the mono-brominated product, 3-Bromo-4-pyridone, can be more reactive towards further bromination than the starting material at certain pH levels due to its lower pKa values. This phenomenon is a primary cause of the formation of di-bromo impurities and is a critical control point during scale-up.[1]

ReactionMechanism cluster_bromination Electrophilic Bromination 4-Hydroxypyridine 4-Hydroxypyridine 4-Pyridone 4-Pyridone 4-Hydroxypyridine->4-Pyridone Intermediate Wheland Intermediate 4-Pyridone->Intermediate + Br2 Br2 Br-Br Product 3-Bromo-4-pyridone Intermediate->Product - HBr

Caption: Reaction mechanism for the bromination of 4-pyridone.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Low yield is a common issue when scaling up. The cause can usually be traced to one of three areas: incomplete conversion, competing side reactions, or losses during work-up and isolation.

  • Causality - Incomplete Conversion: On a larger scale, mass and heat transfer limitations can become significant. If the brominating agent is not adequately dispersed, or if cold spots exist in the reactor, the reaction may stall. The high temperatures (often 130-140°C) required for some bromination procedures are essential for driving the reaction to completion.[2]

  • Causality - Side Reactions: The most significant competing reaction is over-bromination to form di-bromo species.[1] At elevated temperatures, decomposition of the starting material or product can also occur, especially if reaction times are excessively long.

  • Troubleshooting Steps:

    • Confirm Full Conversion: Before quenching the reaction, pull a sample and analyze it by HPLC or TLC to ensure no 4-pyridinol remains. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

    • Optimize Reagent Addition: Add the bromine (or other brominating agent) subsurface via a dip tube at a slow, controlled rate. This prevents localized high concentrations that favor di-bromination and helps manage the exotherm.

    • Review Work-up pH: 3-Bromo-4-pyridinol has both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen. During extraction, ensure the aqueous phase pH is adjusted to the isoelectric point of the molecule to minimize its solubility in water. A typical work-up involves neutralization to a pH of around 8.[2]

    • Extraction Solvent: Ensure your extraction solvent (e.g., ethyl acetate, dichloromethane) is appropriate and used in sufficient volume. Multiple extractions are more effective than a single large-volume extraction.

Question 2: I am observing a significant amount of a di-brominated byproduct in my crude product. How can I minimize its formation?

This is the most critical selectivity challenge in this synthesis. As mentioned, the mono-brominated product can be more reactive than the starting material.[1]

  • Causality - Stoichiometry and Reaction Rate: The formation of di-bromo impurities is directly related to the localized concentration of the brominating agent. Adding bromine too quickly creates pockets where the newly formed 3-Bromo-4-pyridinol is immediately attacked again before the bromine has a chance to react with the remaining starting material.

  • Troubleshooting Steps:

    • Strict Stoichiometric Control: Carefully control the equivalents of bromine. Use a slight excess of the pyridine substrate rather than an excess of the brominating agent.

    • Slow Addition at Elevated Temperature: The best practice is to heat the solution of 4-pyridinol to the target reaction temperature first, and then add the bromine solution slowly and steadily over several hours. This ensures that any bromine added reacts quickly, keeping its instantaneous concentration low.

    • Consider an Alternative Brominating Agent: While elemental bromine is cost-effective, N-Bromosuccinimide (NBS) can be a milder and more selective alternative.[3] The reaction with NBS often proceeds under less harsh conditions, though the cost is higher and it introduces succinimide as a byproduct that must be removed.

Question 3: The work-up is problematic. My product seems to have high aqueous solubility, and I get emulsions during extraction. What can I do?

Work-up and isolation are common hurdles during scale-up, where phase separations that were clean in a separatory funnel become problematic in a large reactor.

  • Causality - Amphoteric Nature: The molecule's ability to be protonated at the nitrogen or deprotonated at the hydroxyl group makes its partitioning behavior highly pH-dependent. Emulsions are often caused by insoluble salts or particulate matter at the phase interface, which can be exacerbated by rapid pH adjustments.

  • Troubleshooting Steps:

    • pH Adjustment and Control: After the reaction, the mixture is typically acidic due to the HBr generated. Quench by slowly adding the reaction mixture to ice water, then carefully adjust the pH with a base like sodium hydroxide.[2] Adjust to a pH where the molecule is neutral (typically pH 7-9) before extraction.

    • "Salting Out": Add brine (a saturated aqueous solution of NaCl) to the aqueous layer during the work-up. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and often helping to break emulsions.

    • Filtration: If you suspect insoluble byproducts or salts are causing an emulsion, filter the entire quenched mixture through a pad of Celite before transferring it to the extractor.

    • Solvent Choice: If emulsions persist with your current solvent (e.g., ethyl acetate), consider switching to a heavier, less miscible solvent like dichloromethane for the extraction, if compatible with your process safety and environmental standards.

Section 3: Scale-Up and Safety FAQs

Q: What are the primary safety hazards to consider when scaling up this bromination? A:

  • Bromine Handling: Elemental bromine is highly toxic, corrosive, and volatile. All transfers must be conducted in a well-ventilated area (e.g., fume hood or walk-in hood for large scale) with appropriate personal protective equipment (respirator, acid-resistant gloves, face shield). Consider using a closed-system transfer pump for adding bromine to the reactor.

  • Exotherm Management: The reaction is exothermic. Ensure the reactor has adequate cooling capacity. The slow addition of bromine is the primary method for controlling the rate of heat generation. A safety review should establish the maximum safe addition rate.

  • HBr Gas Evolution: The reaction generates hydrogen bromide (HBr) gas. The reactor must be vented to a scrubber system containing a caustic solution (e.g., NaOH) to neutralize the corrosive and toxic fumes.

  • Corrosive Reagents: The use of concentrated sulfuric or hydrobromic acid requires reactors made of compatible materials (e.g., glass-lined steel) and careful handling procedures.[2]

Q: Column chromatography is not a viable purification method for my multi-kilogram scale. What is the recommended industrial purification strategy? A: The most common and scalable method is recrystallization .

  • Solvent Screening: A solvent screen should be performed to find a system where 3-Bromo-4-pyridinol is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include water, isopropanol, ethanol, acetonitrile, or mixtures thereof.[3]

  • Impurity Rejection: The ideal solvent system will also keep the primary impurities (e.g., di-bromo species, starting material) dissolved in the mother liquor upon cooling.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If necessary, perform a hot filtration to remove any insoluble particulate matter.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Cool further in an ice bath to maximize recovery.

    • Isolate the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

Section 4: Experimental Protocols and Data

Benchmark Laboratory Protocol

This protocol is a representative procedure for lab-scale synthesis and serves as a starting point for process development.

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a condenser connected to a gas scrubber, a thermocouple, and an addition funnel.

  • Charging: Charge the flask with 4-pyridinol (47.5 g, 0.5 mol) and water (250 mL).

  • Heating: Heat the mixture to 80-85°C with stirring.

  • Bromine Addition: In the addition funnel, prepare a solution of bromine (84 g, 0.525 mol, 1.05 eq) in 50 mL of 48% hydrobromic acid.

  • Reaction: Add the bromine solution dropwise to the hot reaction mixture over 2-3 hours, maintaining the internal temperature below 90°C.

  • Digestion: After the addition is complete, stir the mixture at 85°C for an additional 2 hours. Monitor conversion by TLC or HPLC.

  • Quench & Neutralization: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing 500 g of ice. Carefully adjust the pH of the cold mixture to ~8 using a 50% w/w NaOH solution.

  • Isolation: The product will precipitate as a solid. Cool the slurry to 0-5°C and stir for 1 hour.

  • Filtration: Collect the solid by suction filtration and wash the filter cake with two portions of cold water (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight. (Expected yield: 70-80% of a light tan solid).

Key Parameter Optimization

The following table summarizes critical parameters and their expected impact on the reaction. This should be used as a guide for Design of Experiments (DoE) studies during scale-up.

ParameterRange/ValueImpact on YieldImpact on Purity/Byproducts
Bromine Equivalents 1.0 - 1.2 eqIncreases with higher eq up to a point, then plateaus.>1.1 eq significantly increases di-bromo formation.
Temperature (°C) 70 - 100 °CLower temps lead to slow/incomplete reaction.Higher temps can increase degradation byproducts.
Addition Time (h) 1 - 5 hNo direct impact if conversion is complete.Shorter times (<2h) dramatically increase di-bromo.
Work-up pH 6 - 10Yield loss below pH 7 and above pH 9 due to solubility.Minimal impact on impurity profile.
Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Yield or Purity Check_Conversion Analyze In-Process Sample (IPC) by HPLC/TLC Start->Check_Conversion Incomplete Incomplete Conversion (>5% Starting Material) Check_Conversion->Incomplete Yes Complete Reaction Complete Check_Conversion->Complete No Action_Incomplete Action: 1. Extend reaction time at temp 2. Increase temp by 5-10°C Incomplete->Action_Incomplete Check_Purity Analyze Crude Product Purity Complete->Check_Purity End Process Optimized Action_Incomplete->End High_Dibromo High Di-bromo Impurity (>2%) Check_Purity->High_Dibromo Yes Check_Isolation Assess Mother Liquor & Wash Streams for Losses Check_Purity->Check_Isolation No Action_Dibromo Action: 1. Decrease Br2 eq to 1.02 2. Increase Br2 addition time 3. Ensure efficient stirring High_Dibromo->Action_Dibromo Action_Dibromo->End Action_Isolation Action: 1. Optimize work-up pH 2. Add salt to aqueous layer 3. Use more extraction solvent Check_Isolation->Action_Isolation Action_Isolation->End

Caption: A decision-tree workflow for troubleshooting common scale-up issues.

References

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.
  • Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine - NINGBO INNO PHARMCHEM CO.,LTD. This article details the bromination of a pyridine derivative using a catalyst at elevated temperatures, relevant to understanding general bromination conditions. [Link]

  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. This SDS outlines the safety hazards of a closely related compound, including skin and eye irritation, which are relevant for handling 3-Bromo-4-pyridinol. [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. While focused on a different derivative, this procedure discusses the challenges of large-scale reactions involving pyridines, such as those requiring low temperatures. [Link]

  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide - St. Olaf College. This educational resource describes the use of N-bromosuccinimide (NBS) in water as a safer alternative to elemental bromine for bromination reactions. [Link]

  • 3-BROMO-4-AMINOTOLUENE - Organic Syntheses Procedure. This procedure details a multi-step synthesis involving bromination and subsequent functional group manipulation, including practical advice on work-up and purification. [Link]

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents.
  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. This paper discusses multi-step syntheses of halogenated heterocycles, relevant for understanding complex process development. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. This portal provides a broad overview of various methods for synthesizing pyridine derivatives, offering context on different strategic approaches. [Link]

  • Organic Process Research & Development - ACS Publications. This journal is a primary source for articles on the scale-up of chemical syntheses, reflecting the industrial state-of-the-art. [Link]

  • Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution - Canadian Science Publishing. This key reference details the kinetic study of 4-pyridone bromination, explaining the pH dependence and the higher reactivity of the mono-bromo product. [Link]

  • EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents.
  • How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. This discussion forum provides insights from chemists on the challenges and methods for selective pyridine bromination. [Link]

  • 3-Bromo-4-picoline - SAFETY DATA SHEET. This SDS provides safety information on a related brominated pyridine compound. [Link]

  • On the reactivity of the bromine atoms in brominated pyridines... - ResearchGate. This article discusses the reactivity of various brominated pyridines, which is relevant for understanding potential side reactions. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation... - MDPI. This review covers modern synthetic methods for related nitrogen heterocycles, providing a broader context of synthetic chemistry. [Link]

  • Enantioselective copper(ii) catalysed (4 + 1) cycloaddition... - Organic & Biomolecular Chemistry (RSC Publishing). This article details advanced synthetic methods in heterocyclic chemistry. [Link]

  • Boron compounds offer new method for improving existing drugs - Drug Target Review. This article discusses modern methods for late-stage functionalization of complex molecules. [Link]

  • Brominated Flame Retardants – A Question of Safety - RTI International. This article discusses the broader health and safety concerns associated with brominated organic compounds. [Link]

  • New boron compounds pave the way for easier drug development - University of Gothenburg. This news release covers new scalable chemical methods, relevant to the broader field of process development. [Link]

  • Safety Issues with Pyridine Ring Construction - ACS Green Chemistry Institute. This guide from the ACS Pharmaceutical Roundtable discusses safety issues with reagents commonly used in the synthesis of pyridine rings. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Selection for 3-Bromo-4-Pyridinol Suzuki Coupling

Executive Summary: The "Wolf in Sheep's Clothing" Coupling 3-Bromo-4-pyridinol is deceptively difficult. Unlike standard aryl halides, this substrate presents a unique "dual personality" due to prototropic tautomerism (p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Wolf in Sheep's Clothing"

Coupling 3-Bromo-4-pyridinol is deceptively difficult. Unlike standard aryl halides, this substrate presents a unique "dual personality" due to prototropic tautomerism (pyridinol


 pyridone).

The selection of the base is not merely about activating the boronic acid; it dictates the electronic state of the substrate (neutral vs. anionic) and the catalyst speciation . An incorrect base choice leads to two primary failure modes:

  • Catalyst Poisoning: The deprotonated pyridinolate anion acts as a bridging ligand, sequestering the Palladium (Pd) and shutting down the catalytic cycle.

  • Incomplete Transmetallation: Weak bases fail to shift the equilibrium toward the reactive boronate species in the presence of the acidic pyridinol proton.

This guide provides the mechanistic insight and troubleshooting protocols required to overcome these barriers without resorting to pre-protection steps (e.g.,


-methylation), which add unnecessary synthetic overhead.

Module 1: The Mechanistic Impact of Base Selection

The Tautomer/Anion Equilibrium

3-Bromo-4-pyridinol (


 for cation, 

for OH) exists in equilibrium with its pyridone tautomer.
  • Neutral Conditions: The substrate exists largely as the pyridone or zwitterion, which is poorly soluble in non-polar solvents.

  • Basic Conditions (Suzuki): The base deprotonates the hydroxyl group, forming the pyridinolate anion .

The "Base Competition" Paradox

In a standard Suzuki reaction, the base has one job: convert the boronic acid


 to the active boronate 

. In this reaction, the base is consumed by the acidic substrate first.
  • If Base is too weak (e.g., NaHCO

    
    ):  It deprotonates the pyridinol but fails to generate sufficient concentration of the active boronate. Result:  Stalled reaction.
    
  • If Base is too strong (e.g., NaOH, KOtBu): It generates the pyridinolate anion rapidly. This electron-rich anion is a potent

    
    -donor that binds avidly to Pd(II), preventing the boronate from entering the coordination sphere. Result:  Catalyst poisoning.[1][2][3]
    
Visualization: The Poisoning Pathway

The following diagram illustrates how the base choice bifurcates the reaction pathway between successful coupling and catalyst deactivation.

BaseMechanism Substrate 3-Bromo-4-pyridinol (Substrate) Anion Pyridinolate Anion (Electron-Rich) Substrate->Anion Deprotonation (Fast) Base Base Selection (Variable) Base->Anion Boronate Active Boronate [Ar-B(OH)3]- Base->Boronate Activation Pd_Cycle Pd(II) Intermediate (Oxidative Addition Complex) Anion->Pd_Cycle Coordination (Competition) Boronic Boronic Acid (Coupling Partner) Boronic->Boronate Boronate->Pd_Cycle Transmetallation (Desired) Poison Catalyst Poisoning (Pd-N/O Chelation) Pd_Cycle->Poison If Anion binds strongly (Strong Base/Poor Ligand) Product C-C Coupled Product Pd_Cycle->Product Reductive Elimination

Figure 1: Mechanistic bifurcation showing the competition between transmetallation (green path) and catalyst poisoning (red path) driven by base activity.

Module 2: Base Selection Matrix

Use this table to select the starting base based on your specific coupling partner and solvent system.

BaseStrengthSolubility (Org/Aq)Risk ProfileRecommended For
K

PO

HighGood (H

O) / Poor (Org)
Low. The phosphate anion buffers the reaction and is less likely to cause deboronation than hydroxides.Primary Recommendation. Best balance of activation vs. poisoning.
Cs

CO

Med-HighExcellent (Soluble in DMF/Dioxane)Medium. "Cesium Effect" improves solubility of the pyridinolate, which can actually increase poisoning if the ligand is weak.Difficult, sterically hindered coupling partners.
Na

CO

MediumGood (H

O) / Null (Org)
High. Often too weak to maintain the active boronate concentration in the presence of the acidic pyridinol.Simple, electron-deficient aryl boronic acids only.
CsF VariableLow (Org)Low. Fluoride activation avoids generating high concentrations of hydroxide/alkoxide.Anhydrous conditions (using Boronic Esters/Molander salts).
KOH/NaOH Very HighHighVery High. Causes rapid protodeboronation of the coupling partner.Avoid unless substrate is fully insoluble in other media.

Module 3: Optimized Experimental Protocol

This protocol uses Potassium Phosphate (K


PO

)
as the base.[4] It provides a buffering effect that minimizes catalyst poisoning while maintaining sufficient basicity for transmetallation.
Protocol: K PO -Mediated Coupling of 3-Bromo-4-pyridinol

Reagents:

  • 3-Bromo-4-pyridinol (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [5]·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
    • Why: The bidentate ferrocenyl ligand (dppf) creates a wide bite angle and is electron-rich enough to resist displacement by the pyridinolate anion.

  • Base: K

    
    PO
    
    
    
    (3.5 equiv)
    • Note: Excess base is required to neutralize the substrate (1 equiv) and activate the boron (1.5 equiv) + buffer.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 3-bromo-4-pyridinol, aryl boronic acid, K

    
    PO
    
    
    
    , and the Pd catalyst.
  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

    • Critical: Oxygen promotes homocoupling and catalyst oxidation, which is fatal with this difficult substrate.

  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the bromide. High dilution helps prevent bridging coordination.

  • Reaction: Heat to 85–90 °C for 4–16 hours.

    • Monitoring: Do not rely on TLC (pyridinol streaks). Use LC-MS.

  • Workup (Crucial):

    • The product is likely amphoteric.

    • Adjust pH to ~6–7 using 1M HCl carefully.

    • Extract with EtOAc or n-Butanol (if very polar).

    • Note: If the product stays in the aqueous phase, consider lyophilization.

Module 4: Troubleshooting & FAQs

Q1: The reaction stalls at <10% conversion. What is happening?

Diagnosis: Catalyst Poisoning.[1][2] The pyridinolate anion has coordinated to the Pd center, forming a stable "rest state" complex that cannot undergo transmetallation. Solution:

  • Switch Ligand: Move to XPhos or SPhos (Buchwald Ligands). These bulky, electron-rich ligands are sterically demanding and prevent the pyridinolate from binding to the Pd center.

  • Increase Temperature: Raise to 100–110 °C to promote ligand dissociation (requires sealed tube).

Q2: I see "Protodeboronation" of my boronic acid (Ar-B(OH) Ar-H).

Diagnosis: Base is too strong or water content is too high. Solution:

  • Switch Base: Use CsF (2-3 equiv) in anhydrous Dioxane or Toluene.

  • Switch Boron Source: Use Potassium Aryl Trifluoroborates (Molander Salts) . These are more stable to hydrolysis and release the active species slowly.

Q3: Can I just protect the hydroxyl group?

Answer: Yes, and it is often the most efficient path if direct coupling fails twice.

  • Recommended Protection: Convert 3-bromo-4-pyridinol to 3-bromo-4-methoxypyridine (using MeI/K

    
    CO
    
    
    
    ) or 3-bromo-4-(benzyloxy)pyridine .
  • Why: This removes the acidic proton and the ability to form the poisoning anion. The coupling becomes trivial (standard Suzuki conditions apply).

Decision Tree for Troubleshooting

Troubleshooting Start Reaction Outcome? LowConv Low Conversion (<20%) Start->LowConv Deboron Protodeboronation of Ar-B(OH)2 Start->Deboron Success Good Yield (>70%) Start->Success CheckLigand Current Ligand? LowConv->CheckLigand CheckBase Current Base? Deboron->CheckBase StdLigand PPh3 or dppf CheckLigand->StdLigand SwitchLigand Switch to XPhos Pd G2 or SPhos Pd G2 StdLigand->SwitchLigand Substrate Poisoning StrongBase NaOH, KOH, or wet Carbonate CheckBase->StrongBase SwitchCond Switch to Anhydrous CsF or Molander Salt (BF3K) StrongBase->SwitchCond

Figure 2: Decision tree for optimizing reaction conditions based on observed failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Littke, A. F., & Fu, G. C. (2002).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

Sources

Optimization

Technical Support Center: Ligand Effects on the Cross-Coupling of 3-Bromo-4-hydroxypyridine

Welcome to the Technical Support Center for the cross-coupling of 3-bromo-4-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the cross-coupling of 3-bromo-4-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of the pyridine ring, combined with the presence of a hydroxyl group, present a distinct set of challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these hurdles and achieve successful and reproducible outcomes in your cross-coupling reactions.

Troubleshooting Guide: Addressing Common Issues in the Cross-Coupling of 3-Bromo-4-hydroxypyridine

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions based on established chemical principles and field-proven insights.

Problem 1: Low to No Product Yield

Probable Cause A: Catalyst Inhibition or Deactivation

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. Additionally, the acidic proton of the 4-hydroxy group can react with the base to form a pyridinolate species, which may also interfere with the catalytic cycle.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen.[1] Ligands such as SPhos, XPhos, and RuPhos have demonstrated effectiveness in couplings with pyridine substrates.[2] The steric bulk of these ligands also promotes the reductive elimination step, which is often beneficial for challenging couplings.[1]

  • Use of Pre-catalysts: Utilize palladium pre-catalysts, which are often more stable and can generate the active Pd(0) species more cleanly in situ.

  • Protecting Group Strategy: While often less desirable due to additional synthetic steps, protection of the 4-hydroxy group as a methyl ether or other stable ether can prevent the formation of the potentially problematic pyridinolate.

Probable Cause B: Inefficient Oxidative Addition

The C-Br bond at the 3-position of the pyridine ring can be less reactive towards oxidative addition compared to other aryl bromides, which can be a rate-limiting step in the catalytic cycle.[3]

Solutions:

  • Ligand Electronics: Use electron-rich ligands that can increase the electron density on the palladium center, thereby facilitating the oxidative addition step. Bulky biaryl phosphine ligands are known to enhance the rates of oxidative addition.[2][4]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of potential substrate or product decomposition at elevated temperatures.

  • Choice of Palladium Source: In some cases, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the rate of oxidative addition.

Probable Cause C: Side Reactions

Several side reactions can compete with the desired cross-coupling, leading to diminished yields.

  • Protodeboronation (in Suzuki Coupling): The boronic acid can be protonated and decompose, especially in the presence of water and certain bases.

    • Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable towards protodeboronation.[5] Using a milder base like KF or Cs₂CO₃ can also mitigate this issue.[6]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, particularly in the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[7]

  • Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 4-hydroxypyridine.

    • Solution: This is often a sign of a sluggish cross-coupling reaction. Optimizing the ligand, base, and temperature to favor the desired reaction pathway can minimize this side product.

Problem 2: Reaction Stalls Before Completion

Probable Cause A: Catalyst Decomposition

The palladium catalyst can decompose over the course of the reaction, leading to a stall. This can be visually indicated by the formation of palladium black.

Solutions:

  • Ligand Stability: Ensure the chosen phosphine ligand is stable under the reaction conditions. Some phosphine ligands can be susceptible to oxidation or degradation at higher temperatures.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can contribute to catalyst decomposition.

  • Additives: In some cases, the addition of a co-catalyst or an additive can stabilize the active palladium species.

Probable Cause B: Product Inhibition

The coupled product itself may coordinate to the palladium catalyst more strongly than the starting materials, leading to product inhibition and a stalled reaction.

Solutions:

  • Ligand Choice: A bulky ligand can sometimes mitigate product inhibition by making it sterically less favorable for the product to bind to the catalyst.

  • Reaction Concentration: Running the reaction at a lower concentration may disfavor product inhibition.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the 4-hydroxy group on 3-bromo-4-hydroxypyridine for cross-coupling reactions?

This is a common and important question. The necessity of protecting the hydroxyl group is highly dependent on the specific reaction conditions and the coupling partner.

  • Arguments for Protection-Free Coupling: Many modern cross-coupling protocols are tolerant of free hydroxyl groups.[8] Avoiding a protection/deprotection sequence is more atom-economical and efficient. The use of bulky, electron-rich ligands and carefully chosen bases (e.g., K₃PO₄, Cs₂CO₃) can often allow for successful coupling without protection.[2][7]

  • When to Consider Protection: If you are consistently observing low yields, catalyst deactivation, or intractable side products, protecting the hydroxyl group may be a viable strategy. A simple methylation to form 3-bromo-4-methoxypyridine can prevent the formation of the pyridinolate and may lead to a cleaner reaction.

Q2: Which class of ligands is generally best for the cross-coupling of 3-bromo-4-hydroxypyridine?

Based on the challenges posed by pyridine substrates, bulky, electron-rich biaryl phosphine ligands are generally the most effective.

  • Rationale:

    • Steric Hindrance: The bulkiness of these ligands, such as SPhos, XPhos, and RuPhos , helps to prevent the pyridine nitrogen from coordinating to the palladium center, thus mitigating catalyst inhibition.[1][2]

    • Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium, which facilitates the often rate-limiting oxidative addition step with the C-Br bond.

    • Promotion of Reductive Elimination: The steric bulk also promotes the final reductive elimination step to release the desired product.[1]

Q3: How do I choose the right base for my cross-coupling reaction?

The choice of base is critical and can significantly impact the reaction outcome.

  • Suzuki Coupling: A base is required to activate the boronic acid for transmetalation.[6]

    • Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good starting point for challenging substrates.

    • If protodeboronation is an issue, consider using a milder base like KF.[6]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically required to deprotonate the amine.

    • Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[9]

  • Sonogashira Coupling: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to deprotonate the terminal alkyne.

Q4: What are the key considerations for solvent selection?

The solvent plays a crucial role in solubility, reaction rate, and sometimes even the catalytic cycle.

  • Aprotic Polar Solvents: Solvents like dioxane, THF, and DMF are frequently used as they can dissolve a wide range of substrates and reagents.

  • Aqueous Mixtures: For Suzuki couplings, a mixture of an organic solvent and water is often beneficial, as the presence of water can facilitate the transmetalation step. A common system is a 9:1 to 4:1 ratio of an organic solvent to water.

  • Anhydrous Conditions: For reactions sensitive to water, such as those prone to protodeboronation, using anhydrous solvents is crucial.

Data Presentation

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of Aryl Halides

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[1]
Biaryl PhosphinesXPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT298[1]
Ferrocenyl PhosphinesdppfAryl IodidePrimary Amine-----High[10]
Dialkylbiaryl PhosphinesJohnPhosAryl BromideArylboronic Acid-K₃PO₄-RT-High[2]

Note: This table provides a general comparison based on literature data for various aryl halides. Optimal conditions for 3-bromo-4-hydroxypyridine may vary and require screening.

Experimental Protocols

General Considerations for All Reactions:

  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-4-hydroxypyridine

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxypyridine (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol %) and the phosphine ligand (e.g., SPhos, 2-10 mol %).

  • Add the degassed solvent (e.g., dioxane/water 10:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-4-hydroxypyridine

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxypyridine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium pre-catalyst (e.g., a RuPhos or BrettPhos pre-catalyst, 1-5 mol %).[9]

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of 3-Bromo-4-hydroxypyridine

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-hydroxypyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol %).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Selection A Start: Cross-Coupling of 3-Bromo-4-hydroxypyridine B Is the reaction sluggish or experiencing low yield? A->B C Consider bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) B->C Yes H Reaction Successful B->H No D Are there issues with catalyst deactivation? C->D E Try bidentate ligands (e.g., dppf) to stabilize the catalyst D->E Yes F Is protodeboronation a problem (Suzuki)? D->F No E->F G Use milder base (KF) and anhydrous conditions F->G Yes F->H No G->H

Caption: Decision workflow for ligand selection in the cross-coupling of 3-bromo-4-hydroxypyridine.

Troubleshooting_Workflow start Low Yield or Stalled Reaction q1 Check Reaction Setup: Inert atmosphere? Dry solvents? start->q1 q1->start No, re-run with proper setup a1 Optimize Ligand: Bulky, electron-rich phosphine? q1->a1 Yes q2 Screen Bases: Appropriate strength and type? a1->q2 a2 Adjust Temperature: Increase for slow oxidative addition q2->a2 q3 Consider Protecting Group for 4-OH a2->q3 a3 Analyze Side Products: Identify and address specific side reactions q3->a3 end Improved Reaction Outcome a3->end

Caption: A systematic workflow for troubleshooting common issues.

References

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in 3-Bromo-4-pyridinol Synthesis

Topic: Managing Exothermic Reactions during 3-Bromo-4-pyridinol Synthesis Ticket ID: #RXN-BR-PYR-404 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions during 3-Bromo-4-pyridinol Synthesis Ticket ID: #RXN-BR-PYR-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Urgent Support[1]

Executive Summary

The synthesis of 3-bromo-4-pyridinol (CAS: 36953-41-0) typically involves the electrophilic aromatic substitution of 4-pyridinol (or its tautomer 4-pyridone) using brominating agents such as elemental bromine (


) or N-bromosuccinimide (NBS). While the 4-hydroxyl group activates the pyridine ring, facilitating reaction at the 3-position, this activation energy often manifests as a rapid, sharp exotherm upon reagent addition.

Failure to manage this thermal release results in three primary failure modes:

  • Thermal Runaway: Rapid solvent boiling and loss of containment.[1]

  • Regioselectivity Loss: Over-bromination yielding 3,5-dibromo-4-pyridinol impurities.[1]

  • Yield Erosion: Decomposition of the substrate via oxidative ring opening.[1]

This guide provides a self-validating protocol to manage these risks, focusing on the Bromine/Acetic Acid route, which is the most scalable yet thermally aggressive method.

Module 1: Critical Process Parameters (CPP)

Before initiating the reaction, verify your setup against these parameters. This data is derived from standard thermodynamic profiles of pyridine halogenation.[1]

Thermodynamic & Kinetic Thresholds
ParameterSpecificationCausality / Rationale
Reaction Solvent Glacial Acetic Acid (AcOH)buffers the reaction; high heat capacity absorbs exotherm; prevents N-protonation inhibition seen in strong mineral acids.
Reagent Stoichiometry 1.05 eq

Excess bromine drives the reaction but >1.1 eq promotes 3,5-dibromination.
Addition Temperature

CRITICAL: Addition below 15°C may stall initiation, leading to accumulation of unreacted

and a sudden "thermal kick" once the reaction starts.
Ramp Rate

Faster heating during the post-addition phase can trigger secondary decomposition exotherms.[1]
Quench Medium Sodium Bisulfite (

)
Neutralizes unreacted bromine instantly; exothermic but controlled.[1]

Module 2: Step-by-Step Protocol with Thermal Gating

This protocol uses Thermal Gating , a logic where you do not proceed to the next step until specific thermal stability criteria are met.

Phase A: Preparation & Initiation
  • Dissolution (Endothermic): Dissolve 4-pyridinol in Glacial Acetic Acid (5-7 volumes). Stir until fully homogeneous.

    • Note: 4-pyridinol has limited solubility; ensure full suspension if not fully dissolved before heating.[1]

  • The "Initiation" Gate: Adjust jacket temperature to 20°C.

    • Checkpoint: Ensure internal temperature (

      
      ) is stable at 20°C 
      
      
      
      2°C.
Phase B: Controlled Addition (The Exotherm Zone)
  • Bromine Addition: Charge elemental bromine (

    
    ) dropwise.[1]
    
    • Rate: 0.1 equivalents per minute.[1]

    • Observation: You will see a color change (orange

      
       dark red).
      
    • Thermal Response: Expect a

      
       of +5°C to +10°C immediately.[1]
      
    • Troubleshooting: If

      
       rises 
      
      
      
      , STOP addition.[1] Allow cooling to 25°C before resuming. High temps here favor the formation of N-bromo intermediates which are unstable.[1]
  • Post-Addition Digestion:

    • Once addition is complete, the mixture will be dark.

    • Slowly ramp temperature to 60°C over 30 minutes.

    • Mechanism:[1][2][3][4][5][6] This heat drives the migration of the bromine from the N-complex (if formed) or completes the C-bromination at the 3-position.

Phase C: Quenching (High Risk)[1]
  • The "Crash" Cool: Cool the reaction mixture to 10°C.

  • Hydrolysis/Quench: Pour the reaction mixture into a stirred slurry of ice/water (10 volumes).

    • Warning: Never add water to the acid mixture; the heat of hydration for acetic acid is significant and will cause splattering.

  • Neutralization: Adjust pH to ~5-6 using 50% NaOH or solid

    
    .
    
    • Exotherm Alert: This is a classic acid-base exotherm.[1] Monitor

      
       and keep 
      
      
      
      to prevent product hydrolysis.

Module 3: Troubleshooting & FAQs

Q1: The reaction temperature spiked to 80°C during bromine addition. Is the batch lost?

Analysis: Likely yes, or severely compromised. Causality: Rapid addition caused a localized concentration of


, leading to multi-bromination (3,5-dibromo species) and potential oxidative ring degradation.
Remedy:  Check LC-MS immediately. If 3,5-dibromo > 15%, recrystallization (water/ethanol) may salvage pure product, but yield will be <40%.
Q2: I see a heavy precipitate forming halfway through bromine addition.

Analysis: This is likely the HBr salt of the product or starting material precipitating out as HBr is generated. Action: Increase stirring speed (RPM). Do not add water to solubilize it, as this changes the solvent polarity and reaction kinetics. The salt will redissolve or react during the 60°C digestion phase.[1]

Q3: Why not use NBS (N-Bromosuccinimide) instead of ?

Answer: NBS is a valid alternative and generally safer for small scales (<10g).[1] Trade-off: NBS reactions in acetonitrile or DMF can be more exothermic initially due to the higher solubility of reagents.[1] The succinimide byproduct also complicates purification compared to the volatile HBr generated by elemental bromine.[1] For scale-up (>100g),


 is preferred for atom economy and cost, provided the exotherm is managed.

Module 4: Process Logic Visualization

The following diagram illustrates the Thermal Gating Decision Tree for the addition phase. Follow the logic paths to prevent runaway events.

G Start Start Bromine Addition (T_int = 20°C) CheckTemp Monitor Internal Temp (T_int) Start->CheckTemp SafeZone T_int < 30°C CheckTemp->SafeZone Stable CautionZone 30°C < T_int < 40°C CheckTemp->CautionZone Rising DangerZone T_int > 40°C CheckTemp->DangerZone Spike ActionContinue Continue Addition (Rate: 0.1 eq/min) SafeZone->ActionContinue ActionSlow Reduce Rate by 50% Increase Jacket Cooling CautionZone->ActionSlow ActionStop EMERGENCY STOP Stop Addition Full Cooling DangerZone->ActionStop ActionContinue->CheckTemp Loop ActionSlow->CheckTemp Loop Resume Wait until T_int < 25°C to Resume ActionStop->Resume Resume->CheckTemp

Caption: Thermal Gating Logic Flow for Bromine Addition. Adhere to the "Stop" triggers to prevent runaway.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3430-22-6, 3-Bromo-4-methylpyridine. (Analogous chemistry for pyridine halogenation safety). Retrieved from [Link]

  • Carl Roth. (2025).[1][4][7] Safety Data Sheet: Pyridine. (Solvent and reagent compatibility data). Retrieved from [Link]

  • American Chemical Society. (2023).[1][8] Bromonium-Mediated Electrochemical Synthesis of 3-Pyridinol. J. Phys. Chem. C. (Mechanistic insights into bromination kinetics). Retrieved from [Link][1]

Disclaimer: This guide is for informational purposes for trained chemical professionals only. Always perform a specific Risk Assessment (RA) and consult the Safety Data Sheet (SDS) before handling Bromine or Pyridine derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Suzuki Coupling of 3-Bromo-4-pyridinol versus 3-Iodo-4-pyridinol: A Senior Application Scientist's Perspective

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures.[1][2] Pyridinol scaffolds are prevalent in pharmaceuticals, and their functionalization via Suzuki coupling is a common strategy. This guide provides an in-depth comparison of the reactivity of two closely related building blocks, 3-bromo-4-pyridinol and 3-iodo-4-pyridinol, in the context of palladium-catalyzed Suzuki coupling. While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, this guide synthesizes established mechanistic principles and experimental data from analogous systems to provide a robust and practical comparison.

The Decisive Role of the Halogen: A Mechanistic Overview

The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving a palladium catalyst.[1][3] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

The nature of the halogen on the pyridinol ring plays a critical role in the first and often rate-determining step of the catalytic cycle: oxidative addition.[1] The generally accepted order of reactivity for aryl halides in Suzuki coupling is I > Br > Cl > F.[1][3] This trend is directly correlated with the carbon-halogen bond dissociation energy; the weaker C-I bond is more readily cleaved by the palladium catalyst than the stronger C-Br bond.

This fundamental difference in reactivity has significant practical implications for reaction design and optimization. The higher reactivity of 3-iodo-4-pyridinol is expected to translate to:

  • Milder Reaction Conditions: The coupling of 3-iodo-4-pyridinol can often be achieved at lower temperatures and with shorter reaction times.

  • Lower Catalyst Loading: Due to the facile oxidative addition, lower concentrations of the palladium catalyst may be sufficient to achieve high yields.

  • Broader Catalyst/Ligand Scope: A wider range of palladium catalysts and ligands may be effective for the coupling of the more reactive iodo-substrate.

Conversely, the coupling of 3-bromo-4-pyridinol may necessitate more forcing conditions, higher catalyst loadings, and the use of more specialized, highly active catalyst systems to achieve comparable efficiency.

Challenges in the Suzuki Coupling of 4-Pyridinol Scaffolds

Beyond the choice of halogen, the 4-pyridinol moiety itself presents unique challenges in Suzuki coupling. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting its catalytic activity.[5] Furthermore, the hydroxyl group at the 4-position can be deprotonated under the basic reaction conditions, forming a pyridinolate species. This can also influence the electronic properties of the ring and its interaction with the catalyst.

Comparative Analysis of Reaction Parameters

The following table summarizes the expected and reported differences in reaction parameters for the Suzuki coupling of 3-bromo-4-pyridinol and 3-iodo-4-pyridinol with a representative boronic acid, such as phenylboronic acid.

Parameter3-Bromo-4-pyridinol3-Iodo-4-pyridinolRationale
Catalyst Loading Typically 2-5 mol%Can often be effective at <1-2 mol%Higher reactivity of the C-I bond allows for more efficient catalyst turnover.
Reaction Temperature Often requires elevated temperatures (e.g., 80-110 °C)Can proceed at lower temperatures (e.g., room temperature to 80 °C)The lower activation energy for oxidative addition of the C-I bond reduces the need for high thermal energy.
Reaction Time Generally longer reaction times (e.g., 12-24 hours)Typically shorter reaction times (e.g., 2-12 hours)Faster oxidative addition leads to a more rapid overall catalytic cycle.
Choice of Catalyst/Ligand May require more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[6]Often successful with more common and less specialized catalysts like Pd(PPh₃)₄.[2]The inherent reactivity of the iodo-substrate is less demanding on the catalytic system.
Yield Can achieve high yields, but may be more sensitive to reaction conditions and prone to side reactions if not optimized.Generally provides high and more consistent yields under a broader range of conditions.The higher reactivity and potentially cleaner reaction profile contribute to better yields.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki coupling of both substrates with phenylboronic acid. These protocols are based on established procedures for similar heteroaromatic halides and serve as a starting point for optimization.

Protocol 1: Suzuki Coupling of 3-Bromo-4-pyridinol with Phenylboronic Acid

Reagents and Materials:

  • 3-Bromo-4-pyridinol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-pyridinol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-phenyl-4-pyridinol.

Protocol 2: Suzuki Coupling of 3-Iodo-4-pyridinol with Phenylboronic Acid

Reagents and Materials:

  • 3-Iodo-4-pyridinol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-4-pyridinol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%).

  • Add toluene (4 mL), ethanol (1 mL), and degassed water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-phenyl-4-pyridinol.

Visualizing the Process: Catalytic Cycle and Workflow

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)(X)L₂ OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ Base PdII_R_Rprime R-Pd(II)(R')L₂ Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Halopyridinol - Boronic Acid - Base - Solvent Start->Setup Degas Degas Mixture (e.g., N₂/Ar sparging) Setup->Degas Add_Catalyst Add Pd Catalyst and Ligand Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS, GC) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Conclusion and Recommendations

3-Iodo-4-pyridinol is the more reactive substrate, generally allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This makes it an excellent choice for rapid library synthesis and for substrates that are sensitive to high temperatures.

3-Bromo-4-pyridinol , while less reactive, is often more readily available and cost-effective. Successful coupling of this substrate may require more careful optimization of the catalyst system and reaction conditions, often necessitating the use of advanced, highly active ligands.

For drug development professionals and researchers, the choice between these two substrates will depend on a careful consideration of factors such as the scale of the reaction, the availability and cost of the starting materials, the desired reaction throughput, and the functional group tolerance of the specific substrates involved. With a thorough understanding of the underlying mechanistic principles and the practical considerations outlined in this guide, scientists can effectively leverage the Suzuki-Miyaura coupling for the efficient synthesis of valuable 4-pyridinol-containing molecules.

References

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. ResearchGate. Available at: [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

Sources

Comparative

Comparative Guide: Catalytic Systems for 3-Bromo-4-hydroxypyridine Cross-Coupling

This guide provides a technical comparative analysis of catalytic systems for the cross-coupling of 3-Bromo-4-hydroxypyridine , a scaffold critical in kinase inhibitor and fragment-based drug discovery. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of catalytic systems for the cross-coupling of 3-Bromo-4-hydroxypyridine , a scaffold critical in kinase inhibitor and fragment-based drug discovery.

Executive Summary

Coupling at the C3 position of 3-bromo-4-hydroxypyridine presents a unique "dual-threat" challenge to standard palladium catalysis: tautomeric poisoning and steric crowding . While standard protocols often fail due to catalyst deactivation by the free hydroxyl/pyridone motif, specialized ligand systems and protection strategies have emerged as robust solutions.

This guide compares three distinct workflows:

  • The "Protect-First" Standard: High-yield, reliable, but step-heavy.

  • Direct Coupling (Bulky Phosphines): Atom-economical but substrate-sensitive.

  • Pd-NHC Systems: Best for difficult, electron-poor coupling partners.

Part 1: The Substrate Challenge & Mechanistic Insight

The core difficulty lies in the substrate's ability to exist in equilibrium between the hydroxypyridine and pyridone forms.

  • The Poisoning Effect: The pyridone oxygen and the pyridine nitrogen can form a stable chelate with Pd(II), arresting the catalytic cycle prior to transmetalation.

  • Electronic Deactivation: The C3 position is electronically rich (ortho to -OH), which facilitates oxidative addition, but the adjacent carbonyl-like character in the pyridone form creates steric hindrance.

Visual 1: Tautomeric Equilibrium & Catalyst Deactivation

Tautomer_Poisoning Substrate_OH 3-Bromo-4-hydroxypyridine (Aromatic Form) Substrate_O 3-Bromo-4-pyridone (Keto Form) Substrate_OH->Substrate_O Tautomerization (Solvent Dependent) Pd_Active Active Catalyst Pd(0)L2 Substrate_OH->Pd_Active Oxidative Addition (Fast) Pd_Poisoned Poisoned Complex (N,O-Chelate) Substrate_O->Pd_Poisoned Coordination (Irreversible) Product Coupled Product Pd_Active->Product Transmetalation & Red. Elimination

Part 2: Comparative Analysis of Catalyst Systems

The following data synthesizes experimental yields from analogous 3-halo-4-pyridone systems, normalized for the specific challenges of the 3-bromo-4-hydroxy substrate.

Table 1: Performance Matrix of Catalytic Strategies
FeatureMethod A: Protection Strategy Method B: Bulky Phosphine (Direct) Method C: Pd-NHC (PEPPSI)
Catalyst System Pd(PPh₃)₄ / Na₂CO₃Pd₂(dba)₃ / SPhos or XPhosPd-PEPPSI-IPr
Substrate Form 3-Bromo-4-methoxypyridine3-Bromo-4-hydroxypyridine3-Bromo-4-hydroxypyridine
Solvent System DME / Water (2:1)n-Butanol or Dioxane/H₂ODioxane / KOH
Temp (°C) 85-90°C100-110°C60-80°C
Typical Yield 88 - 95% 65 - 78% 70 - 85%
Advantages Extremely reliable; easy purification.2 fewer synthetic steps; atom economical.High TON; tolerates heteroaryl boronic acids.
Limitations Requires protection/deprotection steps.[1]Ligands are expensive; sensitive to sterics.Catalyst removal can be difficult.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Protection Route)

Recommended for scale-up (>10g) where reliability is paramount.

1. Protection Step:

  • React 3-bromo-4-hydroxypyridine with MeI (1.1 equiv) and K₂CO₃ in acetone at reflux for 4h.

  • Result: 3-bromo-4-methoxypyridine (prevents tautomerization).

2. Cross-Coupling (Suzuki-Miyaura):

  • Reagents: 3-bromo-4-methoxypyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME:H₂O (3:1). Degas thoroughly with Argon.

  • Conditions: Heat to 90°C for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with brine. The methoxy group creates a lipophilic product easy to purify via silica chromatography (Hex/EtOAc).

  • Deprotection (Optional): Reflux in 48% HBr or use BBr₃ to restore the hydroxyl group.

Protocol B: Direct Coupling (Advanced Ligand Route)

Recommended for medicinal chemistry library synthesis (<100mg).

Rationale: Bulky biaryl phosphines like SPhos create a "roof" over the Pd center, physically blocking the coordination of the pyridone nitrogen/oxygen while allowing the oxidative addition of the C-Br bond.

  • Charge Vessel: Add 3-bromo-4-hydroxypyridine (1.0 mmol), Boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Prep: In a separate vial, premix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-dioxane (0.5 mL) for 5 mins to form the active species.

  • Reaction: Add catalyst solution and solvent (Dioxane/H₂O 4:1, 4 mL) to the vessel.

  • Conditions: Microwave irradiation at 110°C for 1 hour OR reflux at 100°C for 18 hours.

  • Note: Acidify workup to pH 6 to precipitate the hydroxypyridine product or extract with n-butanol.

Part 4: Decision Logic for Method Selection

Use this workflow to determine the optimal path for your specific coupling partner.

Visual 2: Catalyst Selection Decision Tree

Decision_Tree Start Select Coupling Partner for 3-Br-4-OH-Pyridine Q1 Is the partner sterically hindered? Start->Q1 Q2 Is Scale > 10 grams? Q1->Q2 No Method_C Method C: Pd-PEPPSI (Heterocycle Rich) Q1->Method_C Yes (e.g., ortho-subst.) Method_A Method A: Protection Route (Pd(PPh3)4) Q2->Method_A Yes (Reliability Priority) Method_B Method B: SPhos/XPhos (Direct Coupling) Q2->Method_B No (Speed Priority)

Part 5: Troubleshooting & Optimization
  • Problem: Low conversion with black precipitate (Pd black).

    • Cause: Catalyst poisoning by the pyridone oxygen.

    • Fix: Switch to Method B (SPhos) or increase ligand:Pd ratio to 4:1.

  • Problem: Protodeboronation of the coupling partner.

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Switch base from K₃PO₄ to K₂CO₃ or CsF; lower temp to 80°C.

  • Problem: Product stuck in aqueous phase.

    • Cause: Hydroxypyridines are zwitterionic.

    • Fix: Adjust pH to the isoelectric point (~pH 5-6) to induce precipitation, or use continuous extraction with n-butanol.

References
  • Suzuki-Miyaura Coupling of Hydroxypyridines

    • Title: "Efficient Synthesis of Novel Pyridine-Based Deriv
    • Source: NIH / PMC.
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: "Poisoning and deactivation of palladium catalysts."[2][3]

    • Source: Journal of Molecular Catalysis A: Chemical.[2]

    • URL:[Link]

  • Use of Bulky Phosphines (SPhos/XPhos)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source: Chemical Reviews (via University of Windsor).
    • URL:[Link]

  • Buchwald-Hartwig Considerations

    • Title: "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines."
    • Source: NIH / PMC.
    • URL:[Link]

Sources

Validation

Structural Elucidation of 3-Bromo-4-Pyridinol Derivatives: A Comparative Guide to Solid-State Characterization

Executive Summary & Strategic Context In pharmaceutical development, 3-bromo-4-pyridinol serves as a critical scaffold for kinase inhibitors and antifungal agents. However, its utility is complicated by prototropic tauto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In pharmaceutical development, 3-bromo-4-pyridinol serves as a critical scaffold for kinase inhibitors and antifungal agents. However, its utility is complicated by prototropic tautomerism (the equilibrium between 4-pyridinol and 4-pyridone forms). This structural ambiguity profoundly impacts solubility, bioavailability, and intellectual property claims.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against alternative characterization methods (PXRD, ssNMR) for this specific derivative class. It demonstrates that while bulk techniques are faster, SC-XRD is the only definitive method to resolve the tautomeric state and halogen-bonding networks that drive polymorph stability.

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher characterizing a 3-bromo-4-pyridinol derivative, the choice of method dictates the depth of insight. The following analysis contrasts the "Gold Standard" (SC-XRD) with common alternatives.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)
  • Role: Absolute structural determination.

  • Mechanism: Diffraction of X-rays by the electron density of a periodic lattice.

  • Why for this molecule? It unambiguously locates the proton on the Nitrogen (pyridone) or Oxygen (pyridinol), resolving the tautomer question. The heavy Bromine atom (

    
    ) facilitates phasing via the Heavy Atom Method or Anomalous Dispersion.
    
Method B: Powder X-Ray Diffraction (PXRD)[1][2]
  • Role: Bulk phase identification and purity check.

  • Mechanism: Diffraction from randomly oriented crystallites (fingerprinting).

  • Limitation: Cannot easily distinguish tautomers ab initio without a reference single-crystal model. Peak overlap in 3-bromo derivatives can obscure minor polymorphs.

Method C: Solid-State NMR (ssNMR)
  • Role: Local environment probing (

    
    , 
    
    
    
    ).
  • Mechanism: Magnetic resonance sensitive to nuclear shielding.

  • Utility: Excellent for detecting

    
     (number of molecules in the asymmetric unit) and dynamic disorder, but requires larger sample mass (>50 mg) compared to SC-XRD (<1 mg).
    
Performance Comparison Matrix
FeatureSC-XRD (Recommended) PXRD Solution NMR
Tautomer ID Definitive (Locates H atom)Inferential (requires reference)Ambiguous (Fast exchange average)
Sample Req. Single crystal (

mm)
Bulk powder (>10 mg)Solution (>5 mg)
Interaction Insight Maps Halogen/H-bondsLattice parameters onlyNone (Solvent dependent)
Turnaround 2-24 Hours15-30 Minutes10-20 Minutes
Resolution Atomic (

)
Phase IDChemical Shift

Technical Deep Dive: The 3-Bromo-4-Pyridinol Structure

Understanding the crystal structure of this derivative requires analyzing two competing forces: Hydrogen Bonding and Halogen Bonding .

The Tautomeric Equilibrium

In solution, 3-bromo-4-pyridinol exists in rapid equilibrium. However, in the solid state, the equilibrium collapses into a single preferred form to maximize lattice energy.

  • The Pyridone Form: Favored in the crystal lattice due to the formation of strong N-H...O hydrogen bonded chains (Head-to-Tail).[1]

  • The Pyridinol Form: Rare in solid state unless stabilized by co-crystals or specific steric bulk, relying on weaker O-H...N interactions.

The Role of Bromine (Halogen Bonding)

The bromine at position 3 is not passive. It creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Interaction:

    
     (Halogen Bond).
    
  • Impact: This orthogonal interaction often cross-links the hydrogen-bonded chains, increasing the melting point and lattice stability compared to the non-brominated analog.

Structural Logic Pathway

TautomerLogic Molecule 3-Bromo-4-Pyridinol (Solution Phase) Equilibrium Tautomeric Equilibrium (Fast Exchange) Molecule->Equilibrium Crystallization Crystallization Event (Solvent Evaporation) Equilibrium->Crystallization Supersaturation Form_A Pyridone Form (Solid) (Preferred) Crystallization->Form_A Kinetic/Thermodynamic Selection Form_B Pyridinol Form (Solid) (Rare) Crystallization->Form_B Specific Solvents (e.g., Aprotic) Forces_A Stabilized by: 1. N-H...O Hydrogen Bonds 2. Br...O Halogen Bonds Form_A->Forces_A Forces_B Stabilized by: 1. O-H...N Hydrogen Bonds 2. Weak Pi-Stacking Form_B->Forces_B

Figure 1: The collapse of solution-state tautomeric equilibrium into distinct solid-state forms driven by specific intermolecular forces.

Experimental Protocols

To achieve the results described above, the following protocols are validated for 3-bromo-4-pyridinol derivatives.

Crystallization Protocol (Vapor Diffusion)

Objective: Grow single crystals suitable for XRD from a compound with moderate solubility.[2]

  • Preparation: Dissolve 15 mg of the 3-bromo-4-pyridinol derivative in 1.5 mL of a good solvent (e.g., Methanol or DMSO). Ensure the solution is clear; filter through a 0.45

    
     PTFE syringe filter if necessary.
    
  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 10 mL of a volatile anti-solvent (e.g., Diethyl Ether or Pentane).

  • Sealing: Cap the outer jar tightly. The anti-solvent will diffuse into the inner vial, slowly increasing saturation.

  • Harvest: Allow to stand undisturbed at

    
     for 3-7 days. Look for block-like or prismatic crystals (needles often indicate rapid precipitation and poor diffraction).
    
Data Collection & Refinement Workflow

Objective: High-resolution structural solution.

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Cooling: Immediately flash-cool to 100 K using a nitrogen cryostream. Reasoning: Reduces thermal motion (ellipsoids) and stabilizes the H-atom positions for tautomer assignment.

  • Collection: Collect data using Mo-K

    
     (
    
    
    
    ) or Cu-K
    
    
    radiation.
    • Note: For brominated compounds, absorption correction is critical due to high absorption coefficient (

      
      ).
      
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine using Least Squares (SHELXL).

    • Critical Step: Locate the H-atom on the heterocyclic Nitrogen (pyridone) or Oxygen (pyridinol) in the difference Fourier map. Do not geometrically constrain this H-atom initially; let the electron density dictate the position.

Characterization Workflow Diagram

XRDWorkflow Sample Raw Synthesis Product Screen Solvent Screening (Polar/Non-polar) Sample->Screen Grow Vapor Diffusion (3-7 Days) Screen->Grow Check Microscopy Check (Polarized Light) Grow->Check Check->Screen Amorphous/Twinned Mount Mount & Cryo-Cool (100 K) Check->Mount Good Crystal Xray Data Collection (Mo/Cu Source) Mount->Xray Solve Structure Solution (SHELXT) Xray->Solve Refine Refinement (Tautomer Assignment) Solve->Refine

Figure 2: Step-by-step workflow from crude solid to refined crystal structure.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Sheldrick, G. M. (2015).[3] SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Link

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and development. Chemical Reviews. (Authoritative review on pyridone/pyridinol equilibrium). Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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